proto-oncogene protein c-cbl
Description
Properties
CAS No. |
139076-33-8 |
|---|---|
Molecular Formula |
C7H13F3O |
Synonyms |
proto-oncogene protein c-cbl |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Proto Oncogene Protein C Cbl
Conserved Domain Organization of Proto-Oncogene Protein c-Cbl
The c-Cbl protein is characterized by a highly conserved N-terminal region and a more variable C-terminal region. The N-terminal portion contains the domains essential for its E3 ligase activity, while the C-terminal half is rich in protein-protein interaction motifs. nih.gov
| Domain/Region | Abbreviation | Primary Function |
| Tyrosine Kinase Binding Domain | TKB | Binds to phosphorylated tyrosine residues on target proteins. |
| Linker Region and Helix-Linker | L / LHR | Connects the TKB and RING domains; involved in regulation. |
| Really Interesting New Gene Finger Domain | RING | Recruits ubiquitin-conjugating enzymes (E2) for ubiquitination. |
| Proline-Rich Region | PRR | Mediates interactions with SH3 domain-containing proteins. |
| Ubiquitin-Associated Domain | UBA | Binds to ubiquitin and facilitates dimerization. |
The N-terminal Tyrosine Kinase Binding (TKB) domain is a unique and critical component of c-Cbl, responsible for recognizing and binding to activated tyrosine kinases. unmc.edu This interaction is a prerequisite for the subsequent ubiquitination and downregulation of the target protein. nih.gov The TKB domain itself is a composite structure, comprising three distinct subdomains: a four-helix bundle (4H), a calcium-binding EF-hand, and a variant Src homology 2 (SH2) domain. unmc.eduwikipedia.orgnih.gov This unique assembly allows the TKB domain to bind to specific phosphotyrosine (pY)-containing motifs on its target proteins. unmc.edu For instance, the TKB domain of c-Cbl specifically interacts with phosphorylated VEGFR-2 at Tyr1052 and Tyr1057. mdpi.com The binding specificity of the TKB domain is crucial for determining which substrates are targeted by c-Cbl for ubiquitination. nih.gov
Connecting the TKB domain and the RING finger domain is a flexible linker region that includes a helical structure, often referred to as the linker helix region (LHR). unmc.eduebi.ac.uk This region is not merely a passive connector; it plays a crucial role in the regulation of c-Cbl's E3 ligase activity. nih.gov The linker region contains key tyrosine residues, such as Tyr371, which, upon phosphorylation, induce a significant conformational change in the protein. mdpi.comrcsb.org This phosphorylation event is critical for activating the E3 ligase function of c-Cbl. nih.gov A naturally occurring mutation that results in the deletion of 17 amino acids within this linker domain renders c-Cbl deficient in its E3 ligase activity. nih.gov
The Really Interesting New Gene (RING) finger domain is a specialized zinc-finger motif that confers E3 ubiquitin ligase activity to c-Cbl. wikipedia.orgcellsignal.com This domain is responsible for recruiting an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. unmc.eduebi.ac.uk The RING finger domain of c-Cbl facilitates the direct transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein, without forming a thioester intermediate with ubiquitin itself. wikipedia.orgcellsignal.com The structural integrity of the RING finger domain, which is dependent on the coordination of zinc ions by conserved cysteine and histidine residues, is absolutely essential for its catalytic function. nih.gov Mutations within this domain can abrogate the E3 ligase activity of c-Cbl and its ability to negatively regulate tyrosine kinases. nih.gov
Located in the C-terminal half of the protein, the proline-rich region (PRR) serves as a scaffold for multiple protein-protein interactions. wikipedia.org This region contains numerous motifs that are recognized by and bind to the Src homology 3 (SH3) domains of various signaling and adaptor proteins. nih.gov These interactions are crucial for c-Cbl's role as an adaptor molecule, bringing together different components of signaling pathways. wikipedia.org For example, the proline-rich region of c-Cbl mediates its interaction with phospholipase Cγ1 (PLCγ1). mdpi.com The extensive network of interactions facilitated by the PRR is essential for the proper localization and function of c-Cbl within the cell. ashpublications.org
At the C-terminus of c-Cbl lies the Ubiquitin-Associated (UBA) domain. wikipedia.org UBA domains are known to bind to ubiquitin, and in the case of the related protein Cbl-b, this domain has a high affinity for polyubiquitin (B1169507) chains. nih.gov However, the UBA domain of c-Cbl (cUBA) does not bind to ubiquitin with the same high affinity as the UBA domain of Cbl-b. nih.govnih.gov Instead, the cUBA domain is crucial for the homodimerization and heterodimerization of c-Cbl with Cbl-b. researchgate.net Structurally, the cUBA domain folds into a compact three-helix bundle. nih.govresearchgate.net While it shares high sequence similarity with the UBA domain of Cbl-b, key amino acid differences, particularly within the first helix, are responsible for its differential ubiquitin-binding properties. nih.govresearchgate.net
Structural Dynamics and Conformational States of this compound
The function of c-Cbl is tightly regulated by its structural dynamics, which allow the protein to transition between different conformational states. These states dictate its accessibility to substrates and its catalytic activity.
In its basal state, c-Cbl exists in an autoinhibited or "closed" conformation. rcsb.orgresearchgate.net In this state, the RING finger domain is packed against the TKB domain, which occludes the binding site for the E2 ubiquitin-conjugating enzyme. ebi.ac.uknih.gov This intramolecular interaction effectively prevents the E3 ligase from being constitutively active. rcsb.org
The activation of c-Cbl is a multi-step process that involves a transition to a "partially open" and then a fully "open" conformation. researchgate.net The binding of a phosphorylated substrate to the TKB domain induces an initial conformational change that begins to release the RING domain. ebi.ac.ukresearchgate.net However, full activation of the E3 ligase activity requires the phosphorylation of a key tyrosine residue (Tyr371) within the linker helix region. mdpi.comrcsb.orgnih.gov This phosphorylation event triggers a dramatic conformational rearrangement, causing the linker helix to rotate and flip the RING domain by approximately 180 degrees. ebi.ac.uk This "open" conformation exposes the E2 binding site on the RING domain, significantly increasing its affinity for the E2 enzyme and bringing it into close proximity with the substrate-bound TKB domain, thereby enabling efficient ubiquitin transfer. ebi.ac.ukrcsb.orgnih.gov
| Conformational State | Description | Key Features |
| Autoinhibited (Closed) | The basal, inactive state of c-Cbl. | The RING domain's E2-binding surface is occluded by the TKB domain. ebi.ac.uknih.gov |
| Partially Open | An intermediate state induced by substrate binding. | The RING domain is released from the TKB domain, but E2 binding is still of low affinity. researchgate.net |
| Active (Open) | The fully active state, triggered by linker phosphorylation. | The RING domain undergoes a major rotation, fully exposing the E2 binding site and positioning it for catalysis. ebi.ac.uk |
This phosphorylation-dependent activation mechanism ensures that the potent ubiquitin ligase activity of c-Cbl is tightly controlled and directed only towards activated tyrosine kinases, preventing inappropriate downregulation of signaling pathways. rcsb.orgnih.gov
Allosteric Regulation within the this compound Structure
Allosteric regulation is a fundamental mechanism for controlling the activity of enzymes, where the binding of a molecule at one site (the allosteric site) affects the function at a distant site, such as the active site. wikipedia.orgmicrobenotes.com In the context of c-Cbl, allosteric mechanisms are central to the regulation of its E3 ubiquitin ligase activity, ensuring that it is only active at the appropriate time and place. This regulation is primarily achieved through conformational changes that transition the protein between an inactive, autoinhibited state and an active state.
In its basal state, c-Cbl exists in a "closed" or autoinhibited conformation. researchgate.net In this conformation, the RING finger domain is positioned in a way that obstructs its interaction with the E2 ubiquitin-conjugating enzyme. researchgate.netrcsb.org This autoinhibition is maintained by intramolecular interactions between the TKB domain and the RING domain. researchgate.net
The activation of c-Cbl is a multi-step process that involves allosteric changes induced by both substrate binding and phosphorylation. The binding of the TKB domain to a phosphorylated substrate initiates a conformational change, leading to a "partially open" state. researchgate.net However, full activation of its E3 ligase activity requires the phosphorylation of a key tyrosine residue, Tyr371, located in the linker region between the TKB and RING domains. nih.govmdpi.com
Phosphorylation of Tyr371 triggers a significant conformational rearrangement, transitioning c-Cbl to a fully "open" and active state. researchgate.netmdpi.com This phosphorylation event disrupts the autoinhibitory interactions, causing the RING domain to swing away from the TKB domain. rcsb.orgmdpi.com This movement exposes the E2 binding site on the RING domain, allowing for the efficient recruitment of the E2 enzyme and subsequent ubiquitination of the target protein. ebi.ac.ukresearchgate.net Therefore, the phosphorylation of Tyr371 acts as an allosteric switch that unleashes the catalytic potential of the RING domain.
Mutations affecting this allosteric regulation can have significant consequences. For instance, mutations that mimic the phosphorylated state, such as a Y371E substitution, can lead to constitutive activation of c-Cbl's E3 ligase activity. nih.gov Conversely, mutations that prevent the necessary conformational changes can impair its function. nih.gov
Table 1: Key Domains of this compound and Their Functions
| Domain | Function | Key Structural Features |
|---|---|---|
| Tyrosine Kinase Binding (TKB) Domain | Recognizes and binds to phosphotyrosine residues on target proteins. nih.govaacrjournals.org | Composed of a four-helix bundle, a calcium-binding EF hand, and a variant SH2 domain. nih.govresearchgate.net |
| RING Finger Domain | Recruits E2 ubiquitin-conjugating enzymes and catalyzes the transfer of ubiquitin. nih.govebi.ac.uk | A specific zinc-finger motif that mediates protein-protein interactions. nih.gov |
| Linker Helix Region | Connects the TKB and RING domains and plays a crucial role in allosteric regulation. ebi.ac.uk | Contains the key regulatory tyrosine residue, Tyr371. nih.govmdpi.com |
| Ubiquitin-Associated (UBA) Domain | Binds to ubiquitin and is involved in the dimerization of c-Cbl. wikipedia.orgmdpi.com | A conserved motif found in various proteins involved in the ubiquitin system. nih.gov |
Table 2: Conformational States of this compound
| Conformational State | Description | Regulatory Mechanism |
|---|---|---|
| Closed (Autoinhibited) | The RING domain is sequestered by the TKB domain, preventing interaction with E2 enzymes. researchgate.netrcsb.org | Intramolecular interactions maintain this inactive state in the absence of activating signals. researchgate.net |
| Partially Open | Binding of the TKB domain to a phosphorylated substrate induces an initial conformational change. researchgate.net | Substrate binding begins to disrupt the autoinhibitory interactions. researchgate.net |
| Open (Active) | The RING domain is released and oriented to bind the E2 enzyme, enabling ubiquitin transfer. researchgate.netmdpi.com | Phosphorylation of Tyr371 in the linker region triggers a major conformational rearrangement. rcsb.orgmdpi.com |
Enzymatic Activity and Ubiquitination Mechanisms of Proto Oncogene Protein C Cbl
E3 Ubiquitin Ligase Functionality of Proto-Oncogene Protein c-Cbl
As an E3 ubiquitin ligase, c-Cbl is a key player in the final step of the ubiquitination cascade. nih.govuu.nl This cascade begins with the activation of ubiquitin by a ubiquitin-activating enzyme (E1), followed by the transfer of the activated ubiquitin to a ubiquitin-conjugating enzyme (E2). uu.nlcam.ac.uk The E3 ligase then mediates the transfer of ubiquitin from the E2 enzyme to a specific target protein. wikipedia.org
The c-Cbl protein possesses a structurally essential RING (Really Interesting New Gene) finger domain, which is indispensable for its E3 ligase activity. nih.govsigmaaldrich.com This domain directly interacts with an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. nih.govfrontiersin.org The structure of c-Cbl complexed with the E2 enzyme UbcH7 has revealed the specific contact points between the RING finger domain and the E2 enzyme. nih.gov
Unlike HECT-type E3 ligases, which form a thioester intermediate with ubiquitin before transferring it to the substrate, RING finger E3 ligases like c-Cbl facilitate the direct transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. uu.nlfrontiersin.org The structural integrity of the RING finger domain is paramount for this function. nih.gov The interaction between the E2 and the c-Cbl RING domain brings the ubiquitin-loaded E2 into close proximity with the substrate, enabling the catalytic transfer. frontiersin.org However, studies have shown that specific binding between an E2-E3 pair is necessary but not solely sufficient for the ubiquitination activity to occur, suggesting that intrinsic enzymatic properties of the E2 enzyme also play a critical role. uu.nl
A primary determinant of c-Cbl's substrate specificity is its N-terminal Tyrosine Kinase Binding (TKB) domain. nih.govnih.gov This domain is responsible for recognizing and binding to specific phosphorylated tyrosine residues on target proteins, particularly receptor tyrosine kinases (RTKs) and non-receptor protein tyrosine kinases. nih.govbpsbioscience.com The TKB domain itself is a composite structure, containing a four-helix bundle (4H), a calcium-binding EF-hand, and a variant Src homology 2 (SH2) domain. nih.govnih.gov
The binding of the TKB domain to a phosphorylated tyrosine on a target protein is a critical prerequisite for the subsequent ubiquitination process mediated by the RING domain. nih.gov This interaction ensures that c-Cbl acts on the correct substrates at the appropriate time, often following their activation by phosphorylation. bpsbioscience.com While the TKB domain is the primary module for substrate recognition, other domains within the C-terminal region of c-Cbl can also target certain substrates, such as Src family kinases. nih.gov
| Domain | Function | Interacting Partners |
|---|---|---|
| RING Finger Domain | Binds to E2 ubiquitin-conjugating enzymes and facilitates ubiquitin transfer. nih.govsigmaaldrich.com | E2 enzymes (e.g., UbcH7, UbcH5B) nih.govuu.nl |
| TKB (Tyrosine Kinase Binding) Domain | Recognizes and binds to phosphorylated tyrosine residues on substrate proteins, conferring substrate specificity. nih.govnih.gov | Receptor Tyrosine Kinases (e.g., EGFR, PDGFR), Non-receptor Tyrosine Kinases (e.g., Syk, ZAP-70) nih.govnih.gov |
Types of Ubiquitination Mediated by this compound
The attachment of ubiquitin to a substrate is not a monolithic process. This compound can mediate different types of ubiquitination, each leading to distinct cellular outcomes for the target protein.
One of the most well-characterized functions of c-Cbl is the catalysis of polyubiquitination, which is the attachment of a chain of ubiquitin molecules to a substrate. nih.govfrontiersin.org Specifically, c-Cbl can facilitate the formation of ubiquitin chains linked through the lysine 48 (K48) residue of ubiquitin. nih.govfrontiersin.org This K48-linked polyubiquitin (B1169507) chain acts as a signal for the targeted protein to be recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein disposal. nih.govresearchgate.net
This mechanism is a key way in which c-Cbl negatively regulates signaling pathways. By promoting the proteasomal degradation of activated signaling proteins, such as receptor tyrosine kinases, c-Cbl effectively terminates their signaling output. bpsbioscience.comuniprot.org For instance, c-Cbl has been shown to mediate the K48-linked polyubiquitination and subsequent proteasomal degradation of the oncoprotein BCR-ABL in chronic myelogenous leukemia and the HIV-1 Nef protein. frontiersin.orgashpublications.org
In addition to polyubiquitination, c-Cbl can also mediate monoubiquitination, the attachment of a single ubiquitin molecule to a substrate protein. nih.govasm.org Unlike K48-linked polyubiquitination, monoubiquitination typically does not target proteins for proteasomal degradation. Instead, it serves as a signal for a variety of non-proteolytic cellular processes. nih.gov
These non-proteolytic functions include regulating protein localization, such as mediating the endocytosis and trafficking of membrane receptors. nih.gov For example, c-Cbl-mediated monoubiquitination can trigger the internalization of cell surface receptors, leading to their downregulation from the cell surface and subsequent sorting to lysosomes for degradation. nih.gov Monoubiquitination can also alter protein-protein interactions and modulate the activity of signaling complexes. pnas.org In some cases, c-Cbl mediates non-degradative ubiquitination of signaling regulators like VAV1. nih.govmdpi.com
Recent research has unveiled another enzymatic function of c-Cbl: the ability to act as an E3 ligase for neddylation. researchgate.netoncotarget.com Neddylation is a post-translational modification process similar to ubiquitination, but it involves the attachment of a different ubiquitin-like protein called NEDD8 (Neural precursor cell expressed, developmentally down-regulated 8). researchgate.netfrontiersin.org
The process of neddylation follows a similar enzymatic cascade to ubiquitination, involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. frontiersin.org C-Cbl has been identified as an E3 ligase that can catalyze the transfer of NEDD8 to specific substrate proteins. researchgate.netspandidos-publications.com For example, c-Cbl has been shown to neddylate the transforming growth factor-β (TGF-β) type II receptor (TβRII). nih.gov Interestingly, in this context, neddylation by c-Cbl appears to antagonize the ubiquitination and subsequent degradation of TβRII, thereby stabilizing the receptor and promoting TGF-β signaling. nih.gov C-Cbl can also neddylate the proto-oncogene c-Src, which leads to its degradation. researchgate.net These findings indicate that the functional consequences of c-Cbl-mediated neddylation are substrate-dependent. researchgate.netresearchgate.net
| Type of Modification | Description | Primary Cellular Outcome | Example Substrates |
|---|---|---|---|
| Polyubiquitination (K48-linked) | Attachment of a chain of ubiquitin molecules. nih.gov | Proteasomal degradation of the target protein. frontiersin.orgresearchgate.net | BCR-ABL, HIV-1 Nef, Sprouty proteins nih.govfrontiersin.orgashpublications.org |
| Monoubiquitination | Attachment of a single ubiquitin molecule. nih.gov | Regulation of protein trafficking (endocytosis), and modulation of protein-protein interactions. nih.govnih.gov | EGFR, CARMA1, VAV1 nih.govpnas.orgmdpi.com |
| Neddylation | Attachment of the ubiquitin-like protein NEDD8. researchgate.net | Substrate-dependent; can lead to protein stabilization or degradation. researchgate.netnih.gov | TGF-β type II receptor, c-Src researchgate.netnih.gov |
Lysosomal Degradation Pathways Regulated by this compound
The this compound is a pivotal E3 ubiquitin ligase that orchestrates the lysosomal degradation of numerous cell surface receptors, thereby playing a critical role in the attenuation of signal transduction. This process is essential for maintaining cellular homeostasis and preventing aberrant signaling that can lead to diseases such as cancer. bpsbioscience.comfrontiersin.org The mechanism involves the specific tagging of target proteins with ubiquitin, which serves as a sorting signal for their trafficking through the endocytic pathway to the lysosome for final degradation. scispace.comnih.gov
The canonical pathway for c-Cbl-mediated lysosomal degradation is initiated by the activation of receptor tyrosine kinases (RTKs) upon ligand binding. aacrjournals.org This activation leads to the autophosphorylation of the receptor on specific tyrosine residues, creating docking sites for the Tyrosine Kinase Binding (TKB) domain of c-Cbl. bpsbioscience.comnih.gov Once recruited to the activated receptor, c-Cbl's RING (Really Interesting New Gene) finger domain facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the receptor. bpsbioscience.comnih.gov This ubiquitination is a critical step that determines the fate of the receptor. nih.gov
While monoubiquitination is often associated with endocytosis and lysosomal sorting, c-Cbl can also mediate the formation of K63-linked polyubiquitin chains on its substrates. nih.govresearchgate.net This type of ubiquitination is a strong signal for sorting into the multivesicular body (MVB) pathway. nih.gov The ubiquitinated receptor is then recognized by components of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, such as Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs). nih.govmolbiolcell.orgnih.gov The ESCRT machinery is responsible for sequestering the ubiquitinated cargo into intraluminal vesicles (ILVs) within MVBs. molbiolcell.orgnih.govarvojournals.org These MVBs subsequently fuse with lysosomes, leading to the degradation of the receptor and the termination of its signaling. arvojournals.org
Research has demonstrated that c-Cbl's function is crucial at the endosomal sorting step rather than at the initial internalization from the plasma membrane. nih.govresearchgate.net In the absence of functional c-Cbl, many receptors are still internalized but fail to be efficiently sorted for lysosomal degradation, leading to their recycling back to the cell surface and sustained signaling. scispace.compnas.org
Detailed Research Findings on c-Cbl Substrates and Pathway Components
A variety of cell surface receptors and signaling proteins are targeted by c-Cbl for lysosomal degradation. The following table summarizes key research findings on some of these substrates and the associated molecular interactions.
| Substrate | Cellular Context/Stimulus | Key Interacting Proteins | Outcome of c-Cbl Regulation | Supporting Findings |
| EGFR (Epidermal Growth Factor Receptor) | EGF stimulation | Ubc4/5 (E2 enzyme), Hrs, ESCRT machinery | Ubiquitination of EGFR, followed by endosomal sorting and lysosomal degradation to terminate EGF signaling. nih.govmolbiolcell.orgnih.gov | In cells lacking c-Cbl, EGFR is not efficiently ubiquitinated or degraded after EGF stimulation, leading to prolonged signaling. nih.gov The process involves ongoing ubiquitination on endosomes. molbiolcell.orgnih.gov |
| gp130 (IL-6 signal transducer) | Interleukin-6 (IL-6) stimulation | SHP2, Hrs | K63-linked polyubiquitination of gp130, leading to its Hrs-dependent endosomal sorting and lysosomal degradation. nih.gov | The recruitment of c-Cbl to gp130 is dependent on the tyrosine phosphatase SHP2. nih.gov Deficiency of c-Cbl or Hrs results in suppressed gp130 degradation and prolonged IL-6 signaling. nih.gov |
| PAR2 (Protease-activated receptor 2) | Agonist peptide activation | Src | Mono-ubiquitination of PAR2, which is then trafficked from early endosomes to lysosomes for degradation. researchgate.net | A dominant-negative c-Cbl mutant inhibits PAR2 ubiquitination and degradation, causing the receptor to be retained in early endosomes and to continue signaling. researchgate.net |
| Her2 (Human Epidermal Growth Factor Receptor 2) | Overexpression in breast cancer | ATG9A, RAB-7, LAMP-1 | K63-linked polyubiquitination of Her2, redirecting it for lysosomal degradation. researchgate.net | Overexpression of ATG9A increases c-Cbl-mediated K63 polyubiquitination of Her2 and enhances its co-localization with the lysosomal markers RAB-7 and LAMP-1. researchgate.net |
| Flt3 (Fms-like tyrosine kinase 3) | Activating mutations in leukemia | --- | Ubiquitination and lysosomal degradation of activated Flt3. aacrjournals.org | The development of leukemia in mouse models with a c-Cbl RING finger mutation is dependent on Flt3 activity, highlighting c-Cbl's role as a negative regulator. aacrjournals.org |
The interaction of c-Cbl with the ESCRT machinery is fundamental for the lysosomal sorting process. The table below outlines the key components of this pathway.
| Pathway Component | Function in c-Cbl Mediated Degradation | Mechanism of Action |
| c-Cbl | E3 Ubiquitin Ligase | Recruited to activated receptors and mediates their ubiquitination. bpsbioscience.comaacrjournals.org |
| Ubiquitin | Sorting Signal | Marks the receptor for recognition by the endocytic sorting machinery. scispace.comnih.gov K63-linked chains are a prominent signal. nih.gov |
| ESCRT-0 (Hrs) | Ubiquitin Recognition | Binds to the ubiquitinated cargo on the endosomal membrane, initiating the sorting process into MVBs. nih.govmolbiolcell.org |
| ESCRT-I, -II, -III | Vesicle Formation and Scission | These complexes work sequentially to deform the endosomal membrane and form intraluminal vesicles (ILVs), sequestering the cargo. nih.govnih.govportlandpress.com |
| Vps4 | AAA ATPase | Provides the energy required for the disassembly of the ESCRT-III complex, allowing the components to be recycled for further rounds of sorting. asm.org |
This intricate, multi-step pathway regulated by c-Cbl ensures the timely and efficient down-regulation of potent signaling receptors, thereby maintaining cellular equilibrium and preventing pathological conditions driven by excessive receptor signaling.
Regulation of Proto Oncogene Protein C Cbl Activity
Post-Translational Modifications
Post-translational modifications, particularly phosphorylation, play a pivotal role in modulating the activity of c-Cbl. These modifications can either activate or inhibit its functions, highlighting the complexity of its regulatory network.
The phosphorylation of a conserved tyrosine residue, Y371, located within the linker helix region (LHR) of c-Cbl, is a critical event for the activation of its E3 ligase activity. nih.govaacrjournals.org Upon stimulation by growth factors like EGF, Y371 becomes phosphorylated. nih.gov This phosphorylation event disrupts the autoinhibited conformation of c-Cbl, leading to a significant enhancement of its ubiquitin ligase function. nih.govebi.ac.uk
In its unphosphorylated state, the Y371 residue is buried within the interface between the tyrosine kinase binding domain (TKBD) and the LHR. nih.gov This interaction maintains c-Cbl in a "closed" and inactive conformation. researchgate.net Phosphorylation of Y371 induces a dramatic conformational change, releasing the LHR from the TKBD. nih.govresearchgate.net This "opening" of the structure eliminates the autoinhibition and allows the RING domain, which is responsible for E3 ligase activity, to move into a position that facilitates the transfer of ubiquitin to its substrates. nih.govebi.ac.uk
Mutational analyses have demonstrated that the phosphorylation of Y371 is essential for the ubiquitination of receptor tyrosine kinases (RTKs) in vivo. nih.gov Mutations at this site are frequently observed in myeloid neoplasms, further underscoring its importance in regulating c-Cbl's tumor suppressor function. aacrjournals.org
| Finding | Description | Significance | References |
|---|---|---|---|
| Activation Trigger | Phosphorylation of Y371 is induced by growth factor stimulation (e.g., EGF, insulin). | Links extracellular signals to the activation of c-Cbl's E3 ligase activity. | nih.gov |
| Conformational Change | Phosphorylation of Y371 disrupts the interaction between the LHR and TKBD, leading to an "open" and active conformation. | Alleviates autoinhibition and allows the RING domain to become functional. | nih.govresearchgate.net |
| Functional Consequence | Enhanced E3 ubiquitin ligase activity, leading to the ubiquitination and subsequent degradation of target proteins like RTKs. | Crucial for the negative regulation of signaling pathways. | nih.govebi.ac.uk |
| Clinical Relevance | Mutations at Y371 are found in various myeloid neoplasms. | Highlights the critical role of Y371 phosphorylation in preventing oncogenesis. | aacrjournals.org |
In the absence of an activating signal, c-Cbl exists in an autoinhibited state. researchgate.netnih.gov This autoinhibition is primarily mediated by an intramolecular interaction between the RING domain and the TKBD. nih.govpnas.org In this closed conformation, the E2-binding surface of the RING domain is masked, preventing its interaction with the ubiquitin-conjugating enzyme (E2) and thereby suppressing its E3 ligase activity. nih.govresearchgate.net
The linker helix region (LHR) plays a crucial role in maintaining this autoinhibited state. nih.gov Specifically, the unphosphorylated Y371 residue helps to secure the LHR to the TKBD, which in turn restricts the movement of the RING domain and keeps it in an inactive position. researchgate.net
The binding of a substrate to the TKBD can induce a partial opening of the RING domain, but full activation requires the phosphorylation of Y371. researchgate.net This phosphorylation event is the key switch that releases the autoinhibitory constraints and allows c-Cbl to adopt a fully active conformation. nih.govresearchgate.net
Besides Y371, c-Cbl possesses several other tyrosine phosphorylation sites, primarily located in its C-terminal region, that have distinct functional roles. nih.gov These sites contribute to c-Cbl's function as an adaptor protein, mediating its interaction with various signaling molecules.
The main C-terminal phosphorylation sites include Y700, Y731, and Y774. nih.govnih.gov
Y700 and Y774: Phosphorylation of these residues creates docking sites for the SH2 domain of the adaptor protein Crk. nih.gov
Y731: Phosphorylation of Y731 facilitates the recruitment of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). aacrjournals.orgnih.govnih.gov This interaction can lead to the activation of the PI3K/AKT signaling pathway.
These phosphorylation events allow c-Cbl to act as a scaffolding protein, bringing together different components of signaling cascades. nih.gov For instance, in response to certain stimuli, the phosphorylation of these C-terminal tyrosines can promote cell proliferation and migration through the PI3K/Akt pathway. ahajournals.org
| Phosphorylation Site | Interacting Protein(s) | Functional Outcome | References |
|---|---|---|---|
| Y371 | - | Activation of E3 ubiquitin ligase activity. | nih.govaacrjournals.org |
| Y700 | Crk | Adaptor function, signal transduction. | nih.gov |
| Y731 | p85 subunit of PI3K | Activation of PI3K/AKT pathway. | aacrjournals.orgnih.govnih.gov |
| Y774 | Crk | Adaptor function, signal transduction. | nih.gov |
Protein-Protein Interactions and Adaptor Functions
Beyond its E3 ligase activity, c-Cbl functions as a crucial adaptor protein, orchestrating the assembly of signaling complexes through its various protein-protein interaction domains.
The proline-rich regions of c-Cbl serve as binding sites for the Src Homology 3 (SH3) domains of various signaling proteins. aacrjournals.org These interactions are often constitutive, meaning they occur even in the absence of cellular stimulation. sdbonline.org For example, c-Cbl is constitutively associated with the SH3 domains of the adaptor protein Grb2. sdbonline.org
On the other hand, the phosphorylation of tyrosine residues on c-Cbl creates docking sites for Src Homology 2 (SH2) domain-containing proteins. cellsignal.com This phosphotyrosine-dependent interaction is a key mechanism for the recruitment of signaling molecules to activated receptor complexes.
The ability of c-Cbl to associate with a diverse set of adaptor and effector proteins underscores its central role in signal transduction.
GRB2: c-Cbl forms a constitutive complex with the adaptor protein Grb2 through the interaction of its proline-rich domain with the SH3 domains of Grb2. sdbonline.orgnih.gov This interaction can recruit c-Cbl to activated receptor tyrosine kinases, such as the EGF receptor, facilitating their ubiquitination and downregulation. researchgate.net
Crk: Upon T-cell receptor activation, tyrosine-phosphorylated c-Cbl associates with the SH2 domain of the adaptor protein Crk. oup.commerckmillipore.comnih.gov This interaction is mediated by the phosphorylation of Y700 and Y774 on c-Cbl. nih.gov The c-Cbl/Crk complex can then recruit other signaling molecules, contributing to the propagation of the signal.
p85 Subunit of PI3K: Following stimulation, tyrosine-phosphorylated c-Cbl recruits the p85 regulatory subunit of PI3K. nih.govoup.com This interaction, which is dependent on the phosphorylation of Y731, can lead to the activation of the PI3K signaling pathway. aacrjournals.orgnih.gov
These interactions demonstrate the dual functionality of c-Cbl. It can act as a negative regulator of signaling by promoting receptor degradation, and as a positive regulator by scaffolding signaling complexes that activate downstream pathways.
| Interacting Protein | c-Cbl Domain/Motif | Binding Mechanism | Functional Significance | References |
|---|---|---|---|---|
| GRB2 | Proline-rich domain | Constitutive binding to SH3 domains of GRB2. | Recruitment to activated receptors. | sdbonline.orgnih.gov |
| Crk | Phosphorylated Y700 and Y774 | Inducible binding to the SH2 domain of Crk. | Formation of signaling complexes. | nih.govoup.commerckmillipore.com |
| p85 (PI3K) | Phosphorylated Y731 | Inducible binding to the SH2 domain of p85. | Activation of the PI3K pathway. | aacrjournals.orgnih.govoup.com |
Transcriptional and Post-Transcriptional Regulation of Proto-Oncogene Protein c-Cbl Expression
The cellular abundance of c-Cbl is tightly controlled at both the transcriptional and post-transcriptional levels, ensuring its availability is matched to cellular needs, such as differentiation and signal transduction.
Specific transcription factors have been implicated in controlling c-Cbl expression. In the context of aortic dissection, the transcription factor HOXB13 was identified as a potential transcriptional regulator of the CBL gene. scienceopen.com Conversely, the transcription factor Interferon Consensus Sequence Binding Protein (ICSBP) does not appear to directly regulate the c-Cbl gene, as c-Cbl transcript levels were unchanged in cells lacking ICSBP. ashpublications.org In certain disease states, such as acute myeloid leukemia, the expression of the c-CBL gene was observed to be significantly lower in patients who were refractory or had relapsed. tandfonline.com
Post-Transcriptional Regulation by microRNAs: A significant layer of c-Cbl regulation occurs post-transcriptionally, primarily through the action of microRNAs (miRNAs). These small non-coding RNAs can bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified as direct regulators of c-Cbl.
miR-155: Functions as a direct negative regulator of CBL. Transfection with miR-155 mimics leads to a reduction in both CBL mRNA and protein levels. researchgate.net
miR-22-3p and miR-513a-5p: These two miRNAs were found to co-regulate CBL expression. In pediatric asthma, downregulation of these miRNAs was associated with increased transcript levels of CBL. nih.gov
miR-122-5p: Directly targets CBL in human spermatogonial stem cells. Overexpression of miR-122-5p leads to decreased levels of both CBL mRNA and protein. aging-us.com
miR-1321: Identified as a key post-transcriptional regulator of CBL in aortic dissection, forming a regulatory axis with the transcription factor HOXB13. scienceopen.com
This regulation by miRNAs provides a rapid and fine-tuned mechanism to modulate c-Cbl protein levels in response to specific cellular signals and in various pathological conditions.
| Regulatory Factor | Type of Regulation | Effect on c-Cbl Expression | Cellular/Disease Context | Reference |
|---|---|---|---|---|
| Cellular Differentiation | Transcriptional | Decrease | Erythroleukemia and teratocarcinoma cells | nih.gov |
| HOXB13 | Transcriptional | Regulation of transcription | Aortic Dissection | scienceopen.com |
| miR-155 | Post-transcriptional | Decrease | Colon Cancer | researchgate.net |
| miR-22-3p | Post-transcriptional | Decrease (co-regulator) | Pediatric Asthma | nih.gov |
| miR-513a-5p | Post-transcriptional | Decrease (co-regulator) | Pediatric Asthma | nih.gov |
| miR-122-5p | Post-transcriptional | Decrease | Spermatogonial Stem Cells | aging-us.com |
| miR-1321 | Post-transcriptional | Regulation of expression | Aortic Dissection | scienceopen.com |
Regulation of Receptor Tyrosine Kinases (RTKs)
The this compound, a member of the Cbl family of E3 ubiquitin ligases, plays a pivotal role as a negative regulator in signal transduction pathways initiated by Receptor Tyrosine Kinases (RTKs). frontiersin.orgnih.govresearchgate.net Upon ligand-induced activation of RTKs, c-Cbl is recruited to the activated receptor, where it mediates the attachment of ubiquitin molecules to the receptor. frontiersin.org This ubiquitination serves as a signal for the receptor's subsequent downregulation through internalization and lysosomal or proteasomal degradation, thereby attenuating the downstream signaling cascade. nih.gov The Cbl protein family in mammals includes c-Cbl, Cbl-b, and Cbl-c, with c-Cbl and Cbl-b being ubiquitously expressed and the most studied in RTK regulation. frontiersin.orgnih.gov
c-Cbl's interaction with activated RTKs can be direct, through its tyrosine kinase binding (TKB) domain recognizing specific phosphotyrosine residues on the receptor, or indirect, via adaptor proteins like Grb2. nih.govmolbiolcell.orgmdpi.com The RING finger domain of c-Cbl is essential for its E3 ligase activity, recruiting ubiquitin-conjugating enzymes (E2s) to catalyze the transfer of ubiquitin to the target receptor. nih.gov Through this mechanism, c-Cbl controls the intensity and duration of signaling from a wide array of RTKs, influencing critical cellular processes such as proliferation, differentiation, and migration.
Epidermal Growth Factor Receptor (EGFR) Signaling
c-Cbl is a critical negative regulator of Epidermal Growth Factor Receptor (EGFR) signaling. Upon stimulation with Epidermal Growth Factor (EGF), c-Cbl is recruited to the activated EGFR to mediate its ubiquitination, a key step leading to receptor endocytosis and lysosomal degradation. molbiolcell.orgmdpi.com This process effectively terminates the signaling cascade initiated by the receptor.
The recruitment of c-Cbl to the activated EGFR can occur through two primary mechanisms:
Direct Binding: The TKB domain of c-Cbl directly interacts with the phosphorylated tyrosine residue 1045 (pY1045) on the EGFR. molbiolcell.orgmdpi.commolbiolcell.org
Indirect Binding: c-Cbl can associate with the EGFR indirectly through the adaptor protein Grb2. The SH2 domain of Grb2 binds to phosphorylated tyrosine residues on the EGFR (pY1068 or pY1086), while its SH3 domains bind to the proline-rich region of c-Cbl. molbiolcell.orgmdpi.commolbiolcell.org
While both c-Cbl and its homolog Cbl-b are involved in EGFR ubiquitination, they may operate through different preferred binding modes. molbiolcell.org Studies have shown that Cbl-b preferentially binds to pY1045, whereas c-Cbl relies more on the Grb2-dependent mechanism for its interaction with the EGFR. molbiolcell.org
The ubiquitination of EGFR by c-Cbl is not always essential for its internalization but is crucial for its subsequent sorting into multivesicular bodies and degradation in lysosomes. molbiolcell.org Knockout of c-Cbl has been shown to slow EGFR endocytic trafficking, resulting in a 35% decrease in the rate of endocytosis and a twofold increase in the receptor's half-life. nih.gov This leads to enhanced downstream signaling, such as sustained Mitogen-Activated Protein Kinase (MAPK) phosphorylation. nih.gov
During mitosis, EGFR endocytosis becomes more reliant on c-Cbl-mediated ubiquitination, proceeding exclusively through a non-clathrin-mediated pathway. embopress.org This highlights a cell cycle-dependent role for c-Cbl in regulating EGFR trafficking.
| Feature | Description | References |
| Primary Function | Negative regulation of EGFR signaling through ubiquitination. | molbiolcell.orgmdpi.commolbiolcell.org |
| Recruitment to EGFR | Direct binding to pY1045 or indirect binding via Grb2 adaptor. | molbiolcell.orgmdpi.commolbiolcell.org |
| Effect of Knockout | Slowed endocytosis, increased receptor half-life, sustained MAPK signaling. | nih.gov |
| Role in Mitosis | Essential for non-clathrin mediated endocytosis of EGFR. | embopress.org |
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
c-Cbl acts as a negative regulator of signaling pathways initiated by both Platelet-Derived Growth Factor Receptor α (PDGFRα) and PDGFRβ. nih.govarvojournals.org Upon stimulation with PDGF, c-Cbl becomes phosphorylated and associates with the activated PDGFR, leading to enhanced ligand-induced ubiquitination and subsequent degradation of the receptor. nih.govarvojournals.orgmolbiolcell.org This action attenuates PDGF-dependent cellular responses, including proliferation and survival. nih.govresearchgate.net
Overexpression of wild-type c-Cbl has been demonstrated to accelerate the degradation of both PDGFRα and PDGFRβ. nih.govarvojournals.org In NIH 3T3 cells overexpressing c-Cbl, the half-life of surface-labeled PDGFRα following PDGF-AA stimulation was found to be 36% shorter compared to control cells (42 minutes vs. 66 minutes). arvojournals.org This enhanced degradation is a direct consequence of increased ubiquitination, with approximately a 3-fold higher level of PDGFRα ubiquitination observed in c-Cbl-overexpressing cells. arvojournals.org
Both c-Cbl and Cbl-b are involved in the ubiquitination of PDGFRβ. While depletion of Cbl-b has a more pronounced effect, the combined depletion of both c-Cbl and Cbl-b leads to a dramatic reduction in PDGFRβ ubiquitination. researchgate.net This impaired ubiquitination correlates with a decreased rate of receptor internalization from the cell surface and enhanced receptor phosphorylation. researchgate.net Consequently, downstream signaling pathways involving Src and PLCγ are enhanced, leading to increased cell migration towards PDGF-BB. researchgate.net
The interaction between c-Cbl and PDGFR requires the TKB domain of c-Cbl. nih.gov A point mutation (G306E) in this domain abrogates the ability of c-Cbl to enhance PDGFR ubiquitination and degradation, and consequently, its ability to inhibit PDGF-dependent cell proliferation. nih.gov
| Parameter | Effect of c-Cbl | References |
| PDGFR Ubiquitination | Enhances ligand-induced ubiquitination. | nih.govarvojournals.orgmolbiolcell.org |
| PDGFR Degradation | Accelerates ligand-induced degradation. | nih.govarvojournals.org |
| PDGFRα Half-life | Reduced by 36% in c-Cbl overexpressing cells. | arvojournals.org |
| Downstream Signaling | Attenuates pathways involving Src and PLCγ. | researchgate.net |
| Cellular Response | Reduces PDGF-induced proliferation and chemotaxis. | nih.govresearchgate.net |
Fibroblast Growth Factor Receptor (FGFR) Signaling
The regulation of Fibroblast Growth Factor Receptor (FGFR) signaling by c-Cbl involves an indirect recruitment mechanism, distinguishing it from its interaction with other RTKs like EGFR. researchgate.netnih.gov Upon FGF stimulation, c-Cbl is recruited to the FGFR signaling complex not by direct binding to the receptor, but through a multiprotein complex involving the docking protein FRS2α (FGFR substrate 2α) and the adaptor protein Grb2. researchgate.netnih.govmdpi.com
Specifically, Grb2 binds to tyrosine-phosphorylated FRS2α via its SH2 domain. researchgate.net The SH3 domains of the same Grb2 molecule then bind to the proline-rich region of c-Cbl, forming a ternary complex. researchgate.netnih.gov This recruitment leads to the ubiquitination of both FRS2α and the FGFR itself. researchgate.netnih.gov
This ubiquitination of FGFR is a critical step for its intracellular sorting and subsequent degradation, rather than for its initial endocytosis. nih.gov Reduced ubiquitination of FGFR1 leads to decreased degradation and enhanced recycling of the receptor back to the cell surface. researchgate.net While c-Cbl is a key E3 ligase in this process, other ligases like Nedd4 have also been implicated in FGFR ubiquitination, suggesting a degree of redundancy in the regulation of FGFR stability. researchgate.netmdpi.com
In some cellular contexts, such as in osteoblasts, the interaction between FGFR2 and c-Cbl occurs within lipid raft microdomains at the plasma membrane. nih.gov Activation of FGFR2 increases the recruitment of both the receptor and c-Cbl into these microdomains, which in turn triggers the ubiquitination and proteasomal degradation of the p85 subunit of PI3K, leading to an attenuation of PI3K/Akt signaling and increased apoptosis. nih.gov
| Aspect of Regulation | Mechanism | Consequence | References |
| c-Cbl Recruitment | Indirect, via FRS2α-Grb2 complex. | Formation of a ternary FRS2α-Grb2-c-Cbl complex. | researchgate.netnih.govmdpi.com |
| Substrates | FGFR and FRS2α. | Ubiquitination of both proteins. | researchgate.netnih.gov |
| Functional Role | Intracellular sorting and degradation. | Attenuation of FGFR signaling. | nih.govmdpi.com |
| Specialized Context | Interaction in lipid rafts (osteoblasts). | Attenuation of PI3K/Akt signaling and increased apoptosis. | nih.gov |
Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling
c-Cbl has been identified as a novel E3 ubiquitin ligase for the Insulin-like Growth Factor 1 Receptor (IGF-1R), playing a distinct role in its regulation alongside another E3 ligase, Mdm2. nih.gov Upon ligand stimulation with IGF-1, c-Cbl associates with the IGF-1R and mediates its polyubiquitination. nih.gov
A key feature of IGF-1R regulation is the differential action of c-Cbl and Mdm2 depending on the concentration of the IGF-1 ligand. Mdm2-mediated ubiquitination occurs at low concentrations of IGF-1 (e.g., 5 ng/mL), whereas c-Cbl-mediated ubiquitination requires higher concentrations of the ligand (50-100 ng/mL). nih.gov
Furthermore, the type of polyubiquitin (B1169507) chains attached to the IGF-1R and the subsequent endocytic pathway are different for the two ligases. c-Cbl modifies the IGF-1R with K48-linked polyubiquitin chains, which typically targets proteins for proteasomal degradation. nih.gov The c-Cbl-ubiquitinated receptors are then internalized via the caveolin-dependent endocytic pathway. nih.gov In contrast, Mdm2 catalyzes the formation of K63-linked polyubiquitin chains, and the Mdm2-ubiquitinated receptors are internalized through the clathrin-mediated pathway. nih.gov
The C-terminal domain of the IGF-1R is essential for its ubiquitination. researchgate.net Deletion of this domain abolishes ubiquitination despite normal receptor kinase activity. researchgate.net The ubiquitin ligase Cbl-b has also been implicated in the ubiquitination and degradation of IGF-1R, thereby repressing IGF-1-induced epithelial-mesenchymal transition in gastric cancer cells. cancernetwork.com
| Regulator | Ligand Concentration | Ubiquitin Linkage | Endocytic Pathway | References |
| c-Cbl | High (50-100 ng/mL) | K48-linked | Caveolin-dependent | nih.gov |
| Mdm2 | Low (5 ng/mL) | K63-linked | Clathrin-dependent | nih.gov |
AXL Receptor Tyrosine Kinase Modulation
c-Cbl plays a significant role in modulating the signaling of the AXL receptor tyrosine kinase by controlling its protein stability through ubiquitination. mdpi.comnih.gov AXL is a member of the TAM (Tyro3, Axl, Mer) family of RTKs, and its signaling is counteracted by the E3 ligase activity of c-Cbl. mdpi.com
In the context of chronic myeloid leukemia (CML), downregulation of c-Cbl has been associated with increased levels of AXL protein and resistance to nilotinib (B1678881), a tyrosine kinase inhibitor. mdpi.commdpi.com Conversely, forced expression of c-Cbl in nilotinib-resistant cells leads to a dramatic reduction in AXL expression and resensitizes the cells to the drug. mdpi.commdpi.com This suggests that c-Cbl-mediated degradation of AXL is a crucial mechanism for maintaining sensitivity to certain cancer therapies.
The interaction between c-Cbl and AXL can be enhanced by other kinases. For instance, Hematopoietic progenitor kinase 1 (HPK1) promotes the association between AXL and c-Cbl, facilitating AXL ubiquitination and leading to a decrease in AXL-mediated downstream signaling, such as the phosphorylation of Akt and Erk. mdpi.com This mechanism has been shown to reduce the invasion capacity of pancreatic ductal adenocarcinoma cells. mdpi.com
Interestingly, the regulatory role of c-Cbl on AXL in the context of nilotinib resistance appears to be independent of the AXL ligand, Gas6, and the receptor's own kinase activity, suggesting that AXL may function as a scaffold protein in this cellular process. mdpi.com
| Cellular Context | Role of c-Cbl | Mechanism | Outcome | References |
| Chronic Myeloid Leukemia | Negative regulator | Controls AXL protein stability via ubiquitination. | Downregulation of c-Cbl leads to nilotinib resistance. | mdpi.commdpi.com |
| Pancreatic Cancer | Negative regulator (enhanced by HPK1) | HPK1 promotes c-Cbl/AXL interaction and ubiquitination. | Reduced AXL signaling and decreased cell invasion. | mdpi.com |
Other RTK Substrates and Associated Pathways
In addition to the well-characterized regulation of EGFR, PDGFR, FGFR, IGF-1R, and AXL, c-Cbl targets a variety of other receptor tyrosine kinases, underscoring its broad role as a negative regulator of mitogenic and survival signals. mdpi.comnih.gov
c-Met Receptor: The hepatocyte growth factor (HGF) receptor, c-Met, is another key substrate of c-Cbl. c-Cbl is recruited to the activated c-Met receptor at the Y1003 phosphotyrosine residue located in the juxtamembrane domain. nih.gov This interaction mediates the ubiquitination and subsequent downregulation of c-Met, thereby attenuating its signaling. arvojournals.orgnih.gov In human corneal epithelial cells, both c-Cbl and Cbl-b negatively regulate c-Met signaling, and their knockout leads to extended signaling and slowed receptor internalization. arvojournals.org
Colony-Stimulating Factor 1 Receptor (CSF-1R): c-Cbl is a crucial regulator of the CSF-1R, which is essential for the proliferation and survival of macrophages. embopress.orgnih.gov Upon CSF-1 stimulation, c-Cbl associates with the CSF-1R, leading to the multiubiquitination of the receptor at the plasma membrane. embopress.orgnih.gov This ubiquitination is critical for the receptor's rapid internalization and subsequent lysosomal degradation. embopress.orgnih.gov In macrophages lacking c-Cbl, CSF-1R multiubiquitination is absent, and the internalization of the receptor is slower, resulting in prolonged signaling from the cell surface and increased cell proliferation. embopress.orgnih.gov Cbl and Cbl-b have been shown to have overlapping functions in controlling CSF-1R endocytosis and intracellular traffic. molbiolcell.orgnih.gov
Other Targets: c-Cbl has also been implicated in the regulation of other RTKs and associated signaling pathways, including:
VEGFR-2: In angiogenesis, c-Cbl interacts with VEGFR-2 and the downstream signaling molecule PLCγ1 to modulate VEGF signaling. nih.gov
c-Kit: The stem cell factor receptor, c-Kit, is another target whose signaling is regulated by the Cbl family of proteins.
TrkA: The high-affinity nerve growth factor (NGF) receptor, TrkA, undergoes c-Cbl-mediated internalization, ubiquitination, and lysosomal degradation upon NGF stimulation. frontiersin.org
The broad substrate specificity of c-Cbl highlights its central role in maintaining cellular homeostasis by controlling the signaling output from a multitude of receptor tyrosine kinases. nih.gov
| Receptor | c-Cbl-mediated Regulation | Consequence of Regulation | References |
| c-Met | Ubiquitination and downregulation. | Attenuation of HGF signaling. | arvojournals.orgnih.gov |
| CSF-1R | Multiubiquitination, endocytosis, and degradation. | Attenuation of macrophage proliferation. | embopress.orgmolbiolcell.orgnih.gov |
| VEGFR-2 | Modulation of downstream signaling. | Regulation of angiogenesis. | nih.gov |
| TrkA | Internalization, ubiquitination, and degradation. | Attenuation of NGF signaling. | frontiersin.org |
Regulation of Non-Receptor Tyrosine Kinases (Non-RTKs)
The this compound, a member of the Cbl family of E3 ubiquitin ligases, plays a pivotal role in attenuating signal transduction by targeting activated protein tyrosine kinases (PTKs) for ubiquitination and subsequent degradation. This regulatory function is crucial for maintaining cellular homeostasis and preventing aberrant signaling that can lead to oncogenesis. Beyond its well-documented role in regulating receptor tyrosine kinases (RTKs), c-Cbl is a critical negative regulator of non-receptor tyrosine kinases (non-RTKs), which are key mediators in a multitude of cellular processes including immune responses, cell adhesion, and proliferation.
As an E3 ubiquitin ligase, c-Cbl facilitates the transfer of ubiquitin to specific lysine (B10760008) residues on its target substrates. This process can lead to different outcomes depending on the nature of the ubiquitin chain. While polyubiquitination typically marks proteins for degradation by the proteasome or lysosome, monoubiquitination can modulate protein activity or localization. The specificity of c-Cbl is conferred by its N-terminal tyrosine kinase-binding (TKB) domain, which recognizes and binds to specific phosphotyrosine residues on activated kinases. Following binding, the C-terminal RING finger domain of c-Cbl recruits an E2 ubiquitin-conjugating enzyme, catalyzing the ubiquitination of the target kinase.
Src Family Kinases (Fyn, Lck, Lyn)
The Src family of kinases (SFKs) are among the first signaling proteins activated downstream of many cell surface receptors and are essential for T-cell and B-cell activation. c-Cbl negatively regulates several members of this family, including Fyn, Lck, and Lyn, primarily through ubiquitination-dependent degradation.
The interaction between c-Cbl and SFKs is multifaceted. The proline-rich region of c-Cbl can bind to the SH3 domain of SFKs, while the TKB domain can interact with the activated kinase domain. For instance, studies have shown that c-Cbl mediates the ubiquitination of c-Src, which requires the kinase activity of Src and the RING finger domain of c-Cbl nih.gov. This process leads to the downregulation of Src protein levels nih.govnih.gov. This c-Cbl-dependent ubiquitination of both c-Src and c-Cbl itself is an interdependent process catalyzed by Src phosphorylation nih.gov.
In the context of immune signaling, c-Cbl's regulation of Lck and Lyn is critical for modulating receptor-mediated activation. In T-cells, T-cell receptor (TCR) engagement leads to the association of c-Cbl with Lck, resulting in Lck ubiquitination and degradation nih.gov. This negative regulation is dependent on both the Lck SH3 domain and the c-Cbl ubiquitin ligase activity nih.gov. Similarly, in mast cells, activation of the high-affinity IgE receptor (FcεRI) induces the rapid ubiquitination of Lyn, mediated by its association with c-Cbl and Cbl-b researchgate.net. This ubiquitination targets Lyn for proteasomal degradation, thereby down-regulating its kinase activity and inhibiting mast cell activation researchgate.net. In B-cells, the Epstein-Barr virus protein LMP2A has been shown to enhance the ubiquitination of Lyn, highlighting a mechanism by which pathogens can co-opt this regulatory pathway nih.gov.
| Kinase | Interacting Domains | c-Cbl Mediated Outcome | Cellular Context |
| c-Src | c-Cbl Proline-rich region & TKB domain; Src SH3 & Kinase domain | Ubiquitination and degradation | General cellular signaling |
| Lck | c-Cbl TKB domain; Lck SH3 domain | Ubiquitination and degradation | T-cell receptor signaling |
| Fyn | Not specified | Negative regulation of intracellular levels | Thymocytes researchgate.net |
| Lyn | c-Cbl association | Ubiquitination and proteasomal degradation | Mast cell and B-cell signaling |
Syk/ZAP-70 Family Tyrosine Kinases
Spleen tyrosine kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70) are cytoplasmic tyrosine kinases essential for signaling downstream of immune receptors in B-cells and T-cells, respectively. c-Cbl is a key negative regulator of this family, targeting them for ubiquitination and subsequent degradation.
The interaction is initiated by the binding of the c-Cbl TKB domain to a specific phosphotyrosine residue (Tyr-323) in the linker region of Syk molbiolcell.org. This recruitment is critical for c-Cbl-mediated negative regulation molbiolcell.org. Following binding, the RING finger domain of c-Cbl catalyzes the ubiquitination of the activated kinase. Studies have demonstrated that upon B-cell receptor (BCR) stimulation, Syk becomes ubiquitinated in a c-Cbl-dependent manner nih.govbiorxiv.org. This ubiquitination targets Syk for proteasomal degradation, thereby terminating the signal. A dominant-negative mutant of c-Cbl, lacking a functional RING finger domain, inhibits this ubiquitination nih.gov.
Similarly, ZAP-70 activity is markedly enhanced in c-Cbl-deficient cells, indicating a crucial role for c-Cbl in its downregulation ashpublications.org. While some studies suggest that c-Cbl overexpression leads to ZAP-70 degradation, the precise mechanism of regulation has been a subject of investigation, with some conflicting results ashpublications.org. However, the consensus points to ubiquitination as a primary mechanism for terminating Syk/ZAP-70 signaling nih.govashpublications.org. It has also been noted that in certain contexts, the homolog Cbl-b can have a positive role in T-cell signaling through a direct interaction with ZAP-70 frontiersin.org.
| Kinase | c-Cbl Binding Site | c-Cbl Mediated Outcome | Key Findings |
| Syk | Phosphorylated Tyr-323 | Ubiquitination and proteasomal degradation | BCR stimulation induces c-Cbl-dependent ubiquitination of Syk nih.gov. |
| ZAP-70 | Interacts with c-Cbl | Negative regulation of kinase activity; ubiquitination and degradation | Activity is enhanced in c-Cbl-deficient cells ashpublications.org. |
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival broadinstitute.orgnih.gov. c-Cbl interacts with FAK, leading to its ubiquitination and subsequent degradation, thereby affecting cellular attachment and survival signaling.
Several studies have demonstrated a direct interaction between c-Cbl and FAK bmj.com. This association can lead to c-Cbl-mediated FAK ubiquitination and subsequent downregulation bmj.com. For example, in myocytes, c-Cbl-mediated FAK ubiquitination has been shown to downregulate survival signaling bmj.com. The process can target FAK for degradation through the proteasome system, as inhibition of the proteasome reduces FAK degradation nih.gov. The expression of wild-type c-Cbl enhances FAK ubiquitination and degradation, while a dominant-negative mutant of c-Cbl has the opposite effect nih.gov. This regulatory mechanism has implications for processes like anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix) and cell detachment bmj.comnih.gov. The homolog Cbl-b has also been shown to interact with and promote the ubiquitination of FAK, accelerating cell detachment bmj.com.
This compound in Downstream Signaling Cascades
The regulatory actions of c-Cbl on non-RTKs have profound consequences for downstream signaling pathways that govern fundamental cellular processes such as proliferation, survival, and differentiation. By controlling the activity and abundance of upstream kinases, c-Cbl indirectly modulates the activation status of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/ERK and the PI3K/AKT pathways. The role of c-Cbl in these cascades is complex, exhibiting both negative and, in some contexts, positive regulatory functions.
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Regulation
The MAPK/ERK pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. The role of c-Cbl in this pathway can be multifaceted.
Traditionally viewed as a negative regulator, c-Cbl's ability to downregulate upstream activators like Src family kinases would be expected to dampen ERK activation. Indeed, in ZAP-70-deficient T cells, c-Cbl was found to inhibit Lck-dependent MAPK activation, a function that required an intact RING finger domain nih.gov. This suggests that by promoting the degradation of Lck, c-Cbl terminates the signal that would otherwise lead to MAPK activation.
However, other studies have revealed a positive regulatory role for c-Cbl. For instance, c-Cbl can enhance the Met-induced activation of the ERK pathway in a manner independent of the adaptor protein Crk nih.gov. This suggests that c-Cbl can act as a scaffold or docking protein, facilitating the assembly of signaling complexes that promote MAPK/ERK activation. Furthermore, studies on the Cbl-b inhibitor NX-1607 have shown that inhibiting Cbl-b activity leads to the activation of the MAPK/ERK signaling pathway, suggesting that under normal conditions, Cbl proteins can restrain this pathway mdpi.com.
PI3K/AKT Signaling Pathway Modulation
The PI3K/AKT pathway is a critical signaling route that promotes cell survival, growth, and proliferation. c-Cbl's influence on this pathway is also context-dependent, with evidence supporting both positive and negative regulatory roles.
As a positive regulator, c-Cbl can act as a mediator in Src-induced activation of the PI3K/AKT pathway nih.govnih.gov. Studies have shown that c-Cbl is required for the interaction between Src and the p85 regulatory subunit of PI3K, playing an important role in AKT phosphorylation nih.govnih.gov. In this capacity, c-Cbl functions as an adaptor protein, bringing the kinase (Src) into proximity with its substrate (PI3K).
Conversely, loss-of-function mutations in CBL found in myeloid neoplasms are associated with increased activation of the PI3K/AKT signaling pathway nih.govbiorxiv.orgashpublications.orgbmj.com. These mutant CBL proteins, which lack E3 ligase activity, lead to increased activation of the Src-family kinase LYN. This results in enhanced CBL phosphorylation, which in turn increases the recruitment of the PI3K regulatory subunit PIK3R1 and drives downstream PI3K/AKT activation nih.govashpublications.orgbmj.com. This indicates that the E3 ligase function of wild-type c-Cbl is crucial for negatively regulating this pathway by targeting components like LYN for degradation. Furthermore, in macrophages, the combined loss of Cbl and Cbl-b leads to amplified AKT signaling due to altered trafficking and sustained activation of the CSF-1 receptor molbiolcell.org. c-Cbl has also been implicated in the ubiquitination and inactivation of the tumor suppressor PTEN, a key negative regulator of the PI3K/AKT pathway, further highlighting the complexity of its role.
| Pathway | c-Cbl's Role | Mechanism | Example Context |
| MAPK/ERK | Negative Regulation | Promotes degradation of upstream activators (e.g., Lck) nih.gov. | T-cell receptor signaling |
| Positive Regulation | Acts as a scaffold to enhance pathway activation nih.gov. | Met receptor signaling | |
| PI3K/AKT | Positive Regulation | Mediates Src-PI3K interaction, promoting AKT phosphorylation nih.govnih.gov. | TRAIL treatment signaling |
| Negative Regulation | E3 ligase activity targets upstream activators (e.g., LYN) for degradation ashpublications.orgbmj.com. | Myeloid cell signaling |
Proto Oncogene Protein C Cbl in Cellular Homeostasis and Biological Processes
Cell Proliferation and Growth Control
The c-Cbl protein is a critical regulator of cell proliferation and growth, primarily by targeting receptor tyrosine kinases (RTKs) and other signaling molecules for ubiquitination and subsequent degradation. frontiersin.org This function is essential in preventing uncontrolled cell division that can lead to tumorigenesis.
Overexpression of wild-type c-Cbl has been shown to significantly inhibit VEGF-mediated cell proliferation. nih.gov Conversely, inhibiting endogenous c-Cbl activity leads to a notable increase in cell proliferation in response to growth factors. nih.gov For instance, in endothelial cells, the loss of c-Cbl results in elevated cell proliferation and tube formation upon stimulation with vascular endothelial growth factor (VEGF). nih.govmdpi.com This is attributed to the robust activation of phospholipase C gamma 1 (PLCγ1) and increased intracellular calcium release in the absence of c-Cbl's regulatory function. nih.gov
In the context of cancer, the role of c-Cbl can be dichotomous, acting as either a tumor suppressor or an oncogene depending on the cancer type. nih.govoncotarget.com For example, ectopic expression of c-Cbl in osteosarcoma cells has been shown to reduce tumor growth by inhibiting cell proliferation. oncotarget.com However, in some melanoma contexts, c-Cbl appears to support proliferation. nih.gov Knockdown of c-Cbl in melanoma cells using siRNA resulted in decreased proliferation and clonogenic survival. nih.govoncotarget.com
The regulatory effect of c-Cbl on cell proliferation is further highlighted in hematopoietic stem cells (HSCs). HSCs from c-Cbl deficient mice exhibit hyperproliferation. nih.govnih.gov This is linked to their hyperresponsiveness to thrombopoietin (TPO) and elevated levels of STAT5 phosphorylation, leading to increased expression of the proto-oncogene c-Myc. nih.govnih.gov
| Cell Type | Effect of c-Cbl | Key Targeted Molecules/Pathways | Outcome on Proliferation |
| Endothelial Cells | Negative Regulator | PLCγ1, VEGFR-2 | Inhibition of VEGF-induced proliferation |
| Melanoma Cells | Supportive Role | FAK-GRB2-SRC nexus | Promotes proliferation |
| Hematopoietic Stem Cells | Negative Regulator | STAT5, c-Myc (downstream of TPO signaling) | Restricts hyperproliferation |
| Osteosarcoma Cells | Tumor Suppressor | Receptor Tyrosine Kinases | Inhibition of proliferation |
Cell Differentiation
The c-Cbl protein is an influential factor in the complex process of cell differentiation, guiding the developmental fate of various stem and progenitor cells. Its role is often context-dependent, influencing different lineages in distinct ways. Cbl proteins have been implicated in the control of cell differentiation through their ability to modulate signaling pathways. frontiersin.org
In the hematopoietic system, c-Cbl acts as a negative regulator of hematopoietic stem cell (HSC) development and function. nih.govnih.gov HSCs are multipotent progenitors that give rise to all blood cell types, and their differentiation is a tightly controlled process. nih.govnih.gov Studies on c-Cbl deficient mice have revealed that the absence of c-Cbl leads to an augmented HSC pool size and enhanced long-term repopulating capacity. nih.govnih.gov This suggests that c-Cbl normally restricts the self-renewal of HSCs, thereby influencing the balance between self-renewal and differentiation. The mechanism involves c-Cbl's regulation of cytokine signaling, as c-Cbl deficient HSCs are hyperresponsive to thrombopoietin (TPO), leading to increased STAT5 phosphorylation and subsequent c-Myc expression. nih.govnih.gov The concurrent loss of both c-Cbl and its close homolog Cbl-b in the HSC compartment leads to a lethal myeloproliferative disease in mice, underscoring their redundant but essential roles in regulating HSC homeostasis. pnas.org
| Factor | Role in Hematopoietic Stem Cell Differentiation | Key Molecular Interactions |
| c-Cbl | Negative regulator of HSC development and function. nih.govnih.gov | Modulates TPO signaling by targeting components for ubiquitination, leading to controlled STAT5 phosphorylation and c-Myc expression. nih.govnih.gov |
| STAT5 | A key transcription factor downstream of cytokine receptors. | Hyperphosphorylation in the absence of c-Cbl promotes HSC proliferation and affects differentiation pathways. nih.gov |
| c-Myc | A proto-oncogene involved in cell cycle progression. | Increased expression in c-Cbl deficient HSCs contributes to their hyperproliferative state. nih.gov |
The role of c-Cbl in the nervous system involves the regulation of neural stem cell (NSC) proliferation and differentiation. c-Cbl is expressed in NSCs and transient amplifying precursors within the subventricular zone (SVZ), a key neurogenic niche in the adult brain. nih.gov Its function is closely tied to the epidermal growth factor receptor (EGFR) pathway, which is crucial for NSC proliferation and differentiation. nih.gov Studies have shown that c-Cbl is significantly expressed in EGFR-expressing cells within the SVZ. nih.gov The loss of c-Cbl stimulates progenitor cell proliferation in neurosphere cultures, indicating its role as a negative regulator of NSC proliferation. nih.gov However, its in vivo effects on the formation of new neurons appear to be minor, suggesting that other signaling pathways may compensate for its loss. nih.gov
The influence of c-Cbl on osteogenic differentiation, the process of bone formation, is multifaceted. It can act as both a negative and a positive regulator depending on the specific cellular context and signaling pathways involved. c-Cbl is known to regulate the proliferation and differentiation of osteoprogenitor cells. researchgate.net
As a negative regulator, c-Cbl, along with Cbl-b, has been shown to inhibit BMP2-induced osteoblast differentiation in mesenchymal cells. nih.gov This inhibition is achieved by enhancing the ubiquitin-proteasome-mediated degradation of Osterix, a key transcription factor for osteoblast differentiation. nih.gov Furthermore, c-Cbl can mediate the ubiquitination of STAT5, leading to reduced expression of insulin-like growth factor 1 (IGF-1) and thereby inhibiting the osteogenic differentiation of mesenchymal stromal cells (MSCs). frontiersin.org
Conversely, silencing c-Cbl has been demonstrated to promote osteoblast differentiation in both murine and human MSCs. nih.gov This is evidenced by increased alkaline phosphatase activity, expression of osteoblast marker genes like RUNX2, and enhanced matrix mineralization. nih.gov The proposed mechanism involves the interaction of c-Cbl with STAT5, which in turn forms a complex with RUNX2, a master regulator of osteoblastogenesis. nih.gov Silencing c-Cbl leads to increased STAT5 protein levels and phosphorylation, thereby enhancing the transcriptional activity of both STAT5 and RUNX2. nih.gov
| Regulatory Role of c-Cbl | Mechanism | Key Targeted Proteins | Outcome on Osteogenic Differentiation |
| Negative Regulator | Enhances ubiquitin-proteasome-mediated degradation. nih.gov | Osterix nih.gov | Inhibition |
| Negative Regulator | Mediates ubiquitination and reduces expression of downstream targets. frontiersin.org | STAT5, IGF-1 frontiersin.org | Inhibition |
| Positive Regulator (via silencing) | Increases protein levels and phosphorylation of transcription factors. nih.gov | STAT5, RUNX2 nih.gov | Promotion |
Vascular smooth muscle cells (VSMCs) are crucial for the structural integrity and function of blood vessels. nih.govunc.edu These cells are not terminally differentiated and can modulate their phenotype in response to environmental cues, a process critical in vascular development and disease. nih.govunc.edumdpi.com While the direct role of c-Cbl in VSMC differentiation is an area of ongoing research, its known functions in regulating signaling pathways that govern cell differentiation suggest its potential involvement. The differentiation of VSMCs is controlled by a complex interplay of signaling molecules and transcription factors. unc.edusemanticscholar.org Given c-Cbl's role as a key regulator of receptor tyrosine kinase signaling, which is integral to many developmental processes, it is plausible that c-Cbl influences the phenotypic switching of VSMCs.
Cell Migration, Invasion, and Adhesion
The proto-oncogene protein c-Cbl plays a significant, albeit complex, role in regulating cell migration, invasion, and adhesion. Its function as an E3 ubiquitin ligase and a multivalent adaptor protein allows it to influence the cytoskeletal rearrangements and signaling pathways that are fundamental to these processes. nih.govoncotarget.com
In some cellular contexts, c-Cbl acts as a negative regulator of cell migration and adhesion. It can target proteins such as α5 integrin, CrkL, and FAK for ubiquitination, which in turn suppresses integrin activation and cell adhesion. tandfonline.com Furthermore, c-Cbl can negatively regulate actin polymerization by ubiquitinating mDab1 and WAVE2. tandfonline.com By downregulating growth factor receptors like EGFR, PDGFR, Met, and Kit through ubiquitination, c-Cbl can also influence cell polarization, a critical step in directed cell migration. tandfonline.com
However, the role of c-Cbl in cancer cell migration and invasion can be contradictory. In melanoma, c-Cbl has been shown to play a supportive role in migration and invasion. nih.gov Knockdown of c-Cbl in human melanoma cells resulted in decreased migration and invasion. nih.govoncotarget.com This is associated with the downregulation of the FAK-GRB2-SRC signaling nexus, a system known to promote cell mobility. nih.gov Similarly, in glioma cells, wild-type c-Cbl expression promotes invasion through the upregulation of MMP2. nih.gov In prostate cancer, c-Cbl has been implicated in regulating tumor cell adhesion and migration. nih.gov
Conversely, in osteosarcoma, ectopic expression of c-Cbl has been shown to reduce tumor metastasis by inhibiting cell migration and invasion. oncotarget.com This highlights the context-dependent nature of c-Cbl's function in cancer progression.
| Cellular Process | Role of c-Cbl | Key Targeted Molecules/Pathways |
| Cell Adhesion | Negative Regulator | α5 integrin, CrkL, FAK tandfonline.com |
| Actin Polymerization | Negative Regulator | mDab1, WAVE2 tandfonline.com |
| Cell Polarization | Negative Regulator | EGFR, PDGFR, Met, Kit tandfonline.com |
| Melanoma Migration & Invasion | Supportive Role | FAK-GRB2-SRC nexus nih.gov |
| Glioma Invasion | Supportive Role | MMP2 nih.gov |
| Osteosarcoma Migration & Invasion | Inhibitory Role | Receptor Tyrosine Kinases oncotarget.com |
Cell Survival and Apoptosis Regulation
The this compound plays a complex and often context-dependent role in the regulation of cell survival and apoptosis. Its function is intricately linked to its E3 ubiquitin ligase activity, which targets various signaling proteins for degradation, thereby modulating pathways crucial for cell fate decisions.
Research has demonstrated that c-Cbl is essential for regulating the proliferation, differentiation, survival, and apoptosis of various cell types, including osteoblasts researchgate.net. The protein's influence on cell survival is often mediated through the ubiquitination and subsequent degradation of receptor tyrosine kinases (RTKs) and other target proteins researchgate.net.
In the context of cardiac health, c-Cbl activation has been shown to promote myocyte apoptosis. nih.govahajournals.org. Studies on human ischemic and dilated cardiomyopathy hearts revealed increased expression of c-Cbl nih.govahajournals.org. In mouse models of myocardial ischemia, c-Cbl-deficient mice exhibited significantly reduced myocyte apoptosis and improved cardiac function nih.govahajournals.org. This protective effect is linked to the reduced ubiquitination and downregulation of key survival-promoting proteins, such as the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) nih.govahajournals.orgnih.gov. By targeting these proteins for degradation, c-Cbl effectively curtails their pro-survival signals. Inhibition of c-Cbl's E3 ligase activity has been found to protect cardiac myocytes from stress-induced apoptosis nih.govahajournals.org.
Conversely, the loss of c-Cbl can be cardioprotective by preventing or reducing the ubiquitination and degradation of critical angiogenic factors, which also contribute to cell survival nih.gov. For instance, the absence of c-Cbl is associated with an enhanced expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2 nih.gov. This highlights the dual nature of c-Cbl's function, where its activity can be either detrimental or protective depending on the specific cellular and physiological conditions.
Table 1: Key Proteins Modulated by c-Cbl in Survival and Apoptosis
| Protein Target | Role in Survival/Apoptosis | Effect of c-Cbl Modulation |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Promotes cell survival and proliferation. | c-Cbl ubiquitinates EGFR, leading to its degradation and attenuation of survival signals nih.govahajournals.org. |
| Focal Adhesion Kinase (FAK) | A key mediator of cell survival signals from the extracellular matrix. | c-Cbl targets FAK for ubiquitination and degradation, thus promoting apoptosis nih.govahajournals.org. |
Receptor Endocytosis and Trafficking
This compound is a critical regulator of cellular signaling by controlling the endocytosis and subsequent trafficking of cell surface receptors, particularly receptor tyrosine kinases (RTKs). This function is primarily executed through its role as a RING finger E3 ubiquitin ligase nih.govnih.gov.
The process begins when a ligand binds to and activates an RTK. This activation leads to the recruitment of c-Cbl to phosphorylated tyrosine residues on the receptor researchgate.netresearchgate.net. Once recruited, c-Cbl's E3 ligase activity is engaged, leading to the ubiquitination of the RTK researchgate.netresearchgate.netwikipedia.org. This ubiquitination acts as a signal, marking the receptor for internalization from the cell surface via endocytosis nih.govmolbiolcell.org.
c-Cbl can facilitate endocytosis through multiple mechanisms. It not only ubiquitinates the receptor but also acts as an adaptor protein, recruiting other components of the endocytic machinery, such as Grb2, Cin85, and endophilins, to the activated receptor complex nih.govresearchgate.net. The entire complex is then internalized, often through clathrin-coated pits researchgate.net.
Once internalized, c-Cbl remains associated with the receptor in early endosomes nih.gov. It can continue to ubiquitinate the receptor, ensuring its sorting into the inner vesicles of multivesicular bodies (MVBs), which are destined for lysosomal degradation researchgate.net. This process effectively terminates the signaling cascade initiated by the receptor, preventing constitutive signaling that could lead to oncogenesis researchgate.net. Receptors that are not ubiquitinated can be recycled back to the plasma membrane researchgate.net.
The role of c-Cbl in downregulating the Epidermal Growth Factor Receptor (EGFR) is a well-studied example. The loss of c-Cbl has been shown to reduce the rate of EGFR endocytosis and intracellular trafficking, leading to enhanced and sustained EGFR and downstream MAPK signaling nih.gov. Similarly, c-Cbl regulates the endocytic and post-endocytic trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), acting as both an adaptor protein to facilitate its endocytosis and as an E3 ligase to promote its lysosomal degradation nih.gov.
Table 2: Receptors Targeted by c-Cbl for Endocytosis and Trafficking
| Receptor | Receptor Family | Function |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Regulates cell growth, proliferation, and differentiation nih.govmolbiolcell.org. |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Receptor Tyrosine Kinase | Involved in cell growth and division nih.gov. |
| c-MET | Receptor Tyrosine Kinase | Plays a role in embryonic development, wound healing, and cancer metastasis nih.gov. |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Ion Channel | Transports chloride ions across epithelial cell membranes nih.gov. |
Pathogenic Implications of Proto Oncogene Protein C Cbl Dysfunction
Proto-Oncogene Protein c-Cbl in Neoplasia: Dual Functionality
In the context of cancer, c-Cbl exhibits a paradoxical nature, acting as both a tumor suppressor and an oncogene depending on the cellular context and the nature of its alterations. This dual functionality underscores the complexity of its regulatory roles in cell signaling.
Tumor Suppressor Role and Mechanisms of Inactivation
As a tumor suppressor, c-Cbl negatively regulates signaling pathways that promote cell proliferation and survival. It achieves this primarily through its E3 ubiquitin ligase activity, which targets activated receptor tyrosine kinases (RTKs) for ubiquitination and subsequent degradation. Key targets of c-Cbl-mediated degradation include the epidermal growth factor receptor (EGFR), c-Met, and platelet-derived growth factor receptor (PDGFR) mdpi.com. By downregulating these potent oncogenic drivers, c-Cbl helps maintain normal cellular homeostasis.
Mechanisms of c-Cbl inactivation in cancer that lead to the loss of its tumor-suppressive function include:
Loss of Heterozygosity (LOH): Deletion of one copy of the CBL gene is a frequent event in certain cancers, such as non-small cell lung cancer (NSCLC) plos.org. This reduction in gene dosage can lead to decreased c-Cbl protein levels, impairing its ability to effectively downregulate oncogenic RTKs.
Downregulation of Expression: Reduced expression of c-Cbl has been observed in several cancers, including lung and gastric cancer frontiersin.org. For instance, loss of c-Cbl expression in lung cancer has been linked to increased metastasis and poorer patient survival frontiersin.orgnih.gov.
Exon Skipping: Deleterious exon skipping events can lead to the production of non-functional c-Cbl isoforms that are rapidly degraded, resulting in a loss of protein expression and sustained activation of targets like EGFR nih.gov.
| Mechanism of Inactivation | Cancer Type(s) | Consequence |
| Loss of Heterozygosity (LOH) | Non-Small Cell Lung Cancer (NSCLC) plos.org | Reduced c-Cbl protein levels, impaired RTK downregulation. |
| Downregulated Expression | Lung Cancer frontiersin.orgnih.gov, Gastric Cancer frontiersin.org | Increased metastasis, poor patient survival. |
| Exon Skipping | Glioma nih.gov | Production of non-functional, rapidly degraded protein, leading to sustained EGFR activation. |
Oncogenic Role and Activating Mutations (e.g., Linker Region, RING finger)
Conversely, c-Cbl can also function as an oncogene. This oncogenic activity is often associated with specific mutations that disrupt its E3 ligase function while preserving its adaptor protein capabilities. These mutations are frequently found in the linker region and the RING finger domain of the protein nih.govaacrjournals.orgnih.gov.
The RING finger domain is essential for the E3 ligase activity of c-Cbl mdpi.com. Mutations in this domain abrogate its ability to ubiquitinate and degrade target proteins. The linker region, which connects the tyrosine kinase binding (TKB) domain to the RING finger, plays a crucial role in regulating the E3 ligase activity mdpi.comfrontiersin.org. Phosphorylation of tyrosine residues within the linker region, such as Y371, is required to relieve an autoinhibitory conformation and activate the E3 ligase function mdpi.comaacrjournals.org.
Mutations in these critical regions lead to a loss-of-function in terms of ubiquitin ligase activity, but the protein can still act as an adaptor, bringing together other signaling molecules and paradoxically promoting oncogenic signaling pathways nih.govnih.gov. These mutant forms of c-Cbl can act in a dominant-negative manner, interfering with the function of the remaining wild-type c-Cbl nih.gov. Such mutations have been identified in various myeloid malignancies, including acute myeloid leukemia (AML) and juvenile myelomonocytic leukemia (JMML) nih.govnih.govnih.gov. In these diseases, the mutant c-Cbl fails to downregulate activated tyrosine kinases, leading to hypersensitivity to growth factors like granulocyte-macrophage colony-stimulating factor (GM-CSF) and constitutive activation of pro-survival signaling pathways nih.gov.
| Mutation Location | Effect on c-Cbl Function | Associated Malignancies |
| Linker Region | Loss of E3 ligase activity, preservation of adaptor function nih.govnih.gov. | Myeloid Malignancies (AML, JMML) nih.govnih.gov. |
| RING finger Domain | Abrogation of E3 ligase activity mdpi.comnih.gov. | Myeloid Malignancies (AML, JMML) nih.govnih.gov. |
Aberrant this compound Expression in Specific Cancer Types
The expression and function of c-Cbl are dysregulated in a wide array of human cancers, with its role often being context-dependent.
Myeloid Malignancies: Mutations in the CBL gene are frequently observed in various myeloid neoplasms, including myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and AML nih.govnih.govoncotarget.com. These mutations often lead to a loss of E3 ligase function and are associated with acquired uniparental disomy of chromosome 11q, resulting in a homozygous mutant state nih.govnih.gov.
Gastric Cancer: The role of c-Cbl in gastric cancer is complex. Some studies report lower expression of c-Cbl in gastric cancer tissues compared to adjacent normal tissues frontiersin.org. Conversely, other studies have found that higher positive rates of c-Cbl are associated with the invasion and progression of gastric carcinoma frontiersin.orgnih.gov. This discrepancy may reflect the dual functionality of the protein. Active Met kinase in gastric cancer can lead to the loss of c-Cbl protein nih.gov. Low c-Cbl expression has been correlated with de-differentiation and lymphatic metastasis sums.ac.ir.
Melanoma: In melanoma, c-Cbl appears to play a supportive role in tumor progression. It is strongly expressed in human melanoma cells at both the mRNA and protein levels nih.govnih.govresearchgate.net. Knockdown of c-Cbl in melanoma cell lines results in decreased proliferation, migration, and invasion nih.govnih.gov.
Lung Cancer: In non-small cell lung cancer (NSCLC), c-Cbl often acts as a tumor suppressor. Loss of c-Cbl expression has been observed in lung adenocarcinoma specimens nih.gov. Overexpression of wild-type c-Cbl can inhibit tumor growth and metastasis in lung cancer models nih.govnih.gov. However, somatic mutations in c-Cbl have also been identified in lung cancers, which can lead to increased cell viability and motility plos.org.
Colorectal Cancer: In colorectal cancer (CRC), c-Cbl generally functions as a tumor suppressor by negatively regulating the Wnt/β-catenin signaling pathway mdpi.comnih.gov. Higher levels of c-Cbl expression in CRC tumors are significantly associated with better patient survival nih.gov. However, some reports suggest a potential oncogenic role, with up-regulation of c-Cbl in primary colorectal cancer probiologists.com.
Glioma: In gliomas, the most common type of primary brain tumor, high expression of c-Cbl is associated with tumor progression and poor prognosis nih.govresearchgate.net. The mRNA and protein levels of c-Cbl are upregulated in high-grade gliomas compared to low-grade ones nih.gov. Deleterious exon skipping of c-Cbl has also been reported in glioma cells, contributing to their malignant behavior nih.gov.
This compound in Immunological Disorders
Beyond its role in cancer, c-Cbl is a critical regulator of immune cell function. Its dysregulation can lead to a breakdown of immune tolerance and the development of autoimmune diseases.
Autoimmune Disease Association
The Cbl family of proteins, particularly Cbl-b, are crucial for establishing and maintaining peripheral T-cell tolerance nih.govfrontiersin.org. Cbl-b-deficient mice are highly susceptible to experimental autoimmunity and can spontaneously develop autoimmune diseases frontiersin.orgpnas.org. In humans, genetic polymorphisms in the CBLB gene have been linked to an increased risk of developing autoimmune conditions such as type 1 diabetes and multiple sclerosis pnas.org.
Germline mutations in the CBL gene can cause a condition known as CBL syndrome, a RASopathy that can present with autoimmune manifestations, including vasculitis and autoimmune cytopenias nih.gov. The loss of c-Cbl's E3 ligase activity is thought to contribute to these autoimmune features by impairing the negative regulation of lymphocyte activation pathways nih.gov. Mice lacking c-Cbl in their T and B cells develop a lupus-like syndrome with severe vascular lesions nih.gov. The combined deficiency of c-Cbl and Cbl-b in dendritic cells leads to severe liver inflammatory disease frontiersin.org.
Regulation of Immune Checkpoint Proteins (e.g., PD-1, PD-L1)
Recent evidence indicates that c-Cbl plays a role in regulating immune checkpoint proteins, which are critical for preventing excessive immune responses and maintaining self-tolerance. Specifically, c-Cbl can negatively regulate the expression of Programmed cell death protein 1 (PD-1), a key inhibitory receptor on T cells drugtargetreview.com. By ubiquitinating PD-1, c-Cbl can target it for degradation, thereby enhancing T-cell activity frontiersin.orgdrugtargetreview.com. This suggests that activating c-Cbl could be a therapeutic strategy to boost anti-tumor immunity, potentially complementing existing immune checkpoint inhibitor therapies drugtargetreview.com.
Modulation of T-Cell and NK-Cell Function
The this compound, along with its family member Cbl-b, plays a critical role in regulating the responsiveness of T-cells. These proteins are essential for the termination of T-cell receptor (TCR) signaling. In the absence of both c-Cbl and Cbl-b, T-cells exhibit hyperresponsiveness to stimulation. This heightened response is not due to an enhancement of the primary TCR signaling pathways, but rather a failure to down-modulate the surface TCR after it engages with a ligand. This results in prolonged TCR signaling. While ligand-independent TCR internalization remains normal in these cells, the trafficking of the engaged TCR to the lysosome for degradation is impaired. Thus, c-Cbl family proteins negatively regulate T-cell activation by ensuring the clearance of engaged TCRs from the cell surface.
c-Cbl also acts as a negative regulator during T-cell development through its E3 ligase activity, which ubiquitinates multiple signaling molecules such as Lck, Zap70, Slp76, Vav, Plc-γ1, and Grb2, leading to their degradation or altered function. The absence of c-Cbl leads to increased phosphorylation and activity of these molecules in response to pre-TCR/TCR signaling.
In the context of Natural Killer (NK) cells, c-Cbl is involved in the negative regulation of their activation. Signals from activating NK cell receptors lead to the formation of a macromolecular complex involving c-Cbl, the adaptor protein Crk, the scaffold protein p130CAS, and the guanine-nucleotide exchange factor C3G. Conversely, inhibitory signals from KIR receptors prevent the formation of this complex. The E3 ubiquitin ligase c-Cbl and its counterpart Cbl-b are key negative regulators of signaling from lymphocyte receptors. Knockdown of c-Cbl in NK cells enhances calcium mobilization, suggesting its inhibitory role. Furthermore, c-Cbl and Cbl-b are responsible for the ubiquitylation and subsequent proteasomal degradation of the linker for activation of T-cells (LAT) at the inhibitory NK immunological synapse, which in turn abolishes NK cell activation and cytotoxicity.
| Cell Type | Key Function of c-Cbl | Consequence of c-Cbl Dysfunction |
| T-Cells | Promotes ligand-induced TCR down-modulation, terminating TCR signaling. | Hyperresponsiveness to stimulation due to sustained TCR signaling. |
| Natural Killer (NK) Cells | Acts as a gatekeeper for activation, integrating into inhibitory signaling complexes. | Enhanced activation and cytotoxicity. |
This compound in Cardiovascular Pathologies
The protective effects seen in the absence of c-Cbl are linked to the reduced ubiquitination and subsequent downregulation of key survival-promoting proteins, namely epidermal growth factor receptors (EGFR) and focal adhesion kinase (FAK). Further supporting these findings, the inhibition of c-Cbl expression or its E3 ubiquitin ligase activity in isolated cardiac myocytes conferred protection against stress induced by hydrogen peroxide. Deletion of c-Cbl was also associated with a decreased risk of death and enhanced cardiac functional recovery after chronic myocardial ischemia. These findings suggest that the activation of c-Cbl promotes cardiomyocyte apoptosis and contributes to adverse cardiac remodeling following a myocardial infarction.
| Condition | Role of c-Cbl | Effect of c-Cbl Deletion/Inhibition |
| Myocardial Ischemia | Expression is increased. | Reduced myocyte apoptosis and improved cardiac function. |
| Cardiomyocyte Stress | Promotes apoptosis. | Protection against stress-induced cell death. |
The process of angiogenesis, the formation of new blood vessels, is tightly regulated by a balance of pro- and anti-angiogenic factors. The this compound has been identified as a negative regulator in this process. Specifically, c-Cbl inhibits angiogenesis by suppressing the activation of Phospholipase Cγ1 (PLCγ1), a key molecule in the signaling cascade initiated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Genetic inactivation of c-Cbl in mice has been shown to result in enhanced tumor angiogenesis and retinal neovascularization. Endothelial cells lacking c-Cbl display increased proliferation and tube formation when stimulated with VEGF. This is accompanied by a robust activation of PLCγ1 and an increase in intracellular calcium release. The mechanism by which c-Cbl exerts its anti-angiogenic effect involves the ubiquitination of PLCγ1, which selectively inhibits its tyrosine phosphorylation without leading to its degradation.
Furthermore, the beneficial effects of c-Cbl deletion in the context of chronic myocardial ischemia are associated with enhanced neoangiogenesis in the infarcted area. This is accompanied by an increased expression of vascular endothelial growth factor (VEGF)-a and its receptor, VEGFR-2.
| Factor | Role of c-Cbl | Molecular Mechanism |
| VEGF Signaling | Negative regulator of angiogenesis. | Suppresses activation of PLCγ1 through ubiquitination, inhibiting its tyrosine phosphorylation. |
| Post-Myocardial Infarction | Inhibits neoangiogenesis. | Deletion leads to increased VEGF-a and VEGFR-2 expression. |
This compound in Neurodevelopmental Contexts
The E3-ubiquitin ligase c-Cbl is expressed in the subventricular zone (SVZ) of the brain, a key area for adult neurogenesis. Its expression is particularly noted in cells that also express the epidermal growth factor receptor (EGFR), playing a role in neural stem cell proliferation and differentiation. Studies on neuroblastoma cells have indicated that c-Cbl proteins regulate neurite outgrowth in a manner dependent on the ERK signaling pathway.
In vitro experiments using neurosphere assays have shown that the loss of c-Cbl stimulates the proliferation of progenitor cells. However, this proliferative effect was not observed in hippocampal progenitor cells, which lack EGFR, highlighting the context-dependent role of c-Cbl. Despite its influence on progenitor cell proliferation in culture, in vivo studies suggest that c-Cbl has a minor proneurogenic effect and does not significantly impact the formation of adult-born neurons, suggesting that its loss may be compensated for by other signaling pathways in a complex living system.
This compound in Viral Infection (e.g., HIV-1 Nef)
The this compound has been identified as a host factor that negatively regulates the Nef protein of the Human Immunodeficiency Virus-1 (HIV-1). Nef is an accessory protein crucial for HIV-1 infection and replication, partly by promoting the degradation of various host proteins to evade the cellular antiviral immune response.
Research has shown that c-Cbl interacts directly with the HIV-1 Nef protein. This interaction leads to the K48-linked polyubiquitination of Nef, which targets it for degradation by the proteasome. By promoting the degradation of Nef, c-Cbl effectively reduces the protein stability of this viral component. Consequently, cellular c-Cbl can ubiquitinate and degrade Nef proteins produced by HIV-1 virions, ultimately diminishing the virulence of HIV-1 and its ability to infect cells like THP1 macrophages. This discovery highlights a host-driven antiviral mechanism that could potentially inform new strategies against HIV-1.
Research Methodologies and Experimental Models in Proto Oncogene Protein C Cbl Studies
In vitro Cell-Based Assays
In vitro assays provide a controlled environment to biochemically investigate the specific molecular functions of c-Cbl, such as its enzymatic activity and its direct impact on substrate proteins.
In vitro ubiquitination assays are the gold standard for directly demonstrating the E3 ligase activity of c-Cbl towards a specific substrate. These reconstituted assays proved that the Cbl RING finger possesses intrinsic E3 ligase activity nih.gov. The reaction is typically performed in a test tube and includes several key components:
E1 Activating Enzyme : Activates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme : Receives the activated ubiquitin from E1.
E3 Ligase : The c-Cbl protein (wild-type or mutant), which provides substrate specificity and catalyzes the final transfer of ubiquitin from E2 to the substrate.
Substrate : The target protein of interest (e.g., β-catenin, BCR-ABL) researchgate.netnih.gov.
Ubiquitin : Often tagged (e.g., with Myc) for easy detection.
The reaction mixture is incubated to allow the ubiquitination cascade to proceed. The results are then analyzed, typically by separating the proteins via SDS-PAGE and performing a Western blot to detect the higher molecular weight, ubiquitinated forms of the substrate protein researchgate.netnih.gov. These assays have been used to show that c-Cbl directly ubiquitinates substrates like β-catenin and BCR-ABL researchgate.netnih.gov.
| Assay Component | Function |
| E1 Activating Enzyme | Activates ubiquitin molecule |
| E2 Conjugating Enzyme | Transfers ubiquitin from E1 to E3 |
| c-Cbl (E3 Ligase) | Binds substrate and catalyzes ubiquitin transfer from E2 |
| Substrate Protein | The protein targeted for ubiquitination |
| Tagged Ubiquitin | Covalently attached to the substrate; tag allows for detection |
| ATP | Provides energy for the E1 activation step |
These assays are designed to measure the downstream cellular consequences of c-Cbl's activity on its primary targets, particularly receptor tyrosine kinases (RTKs). They assess how c-Cbl affects both the signaling output (phosphorylation) and the stability (degradation) of these receptors.
The typical workflow involves treating cells with a specific ligand (e.g., a growth factor) to activate the corresponding RTK. Following stimulation, cell lysates are collected at various time points.
Phosphorylation Analysis : The activation state of the receptor is measured by Western blotting using antibodies that specifically recognize the phosphorylated tyrosine residues on the activated receptor. This determines the immediate signaling output.
Degradation Analysis : The total amount of the receptor protein is measured over time by Western blotting with an antibody against the receptor itself. A decrease in the total receptor level indicates degradation. To specifically measure degradation and exclude the impact of new protein synthesis, cells are often pre-treated with a protein synthesis inhibitor like Cycloheximide frontiersin.org.
These assays have been instrumental in showing that c-Cbl mediates the ligand-induced ubiquitination and subsequent lysosomal degradation of numerous receptors, including PDGFR, TrkA, and Protease-Activated Receptor 2 (PAR₂) frontiersin.orgpnas.orgnih.gov. By comparing the degradation rates in cells with normal, knocked-down, or mutant c-Cbl, researchers can directly link c-Cbl's E3 ligase function to the termination of receptor signaling.
Cell Proliferation, Migration, and Invasion Assays
The functional role of proto-oncogene protein c-Cbl in cellular processes such as proliferation, migration, and invasion is frequently investigated using a variety of in vitro assays. These assays are crucial for understanding the mechanistic contributions of c-Cbl to both normal cellular functions and pathological conditions, particularly in the context of cancer.
Commonly employed techniques include wound healing assays and transwell migration and invasion assays. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and H226br, wound healing and transwell assays demonstrated an inhibition of cell motility within 4 to 24 hours after transfection with wild-type c-Cbl. nih.gov Furthermore, ectopic expression of wild-type c-Cbl was found to reduce cell proliferation in A549 cells at 48 hours. nih.gov Similarly, studies in breast cancer cells have shown that overexpression of Cbl-c, a member of the Cbl family, significantly suppresses cell migration and invasion, as demonstrated by transwell assays. researchgate.nettandfonline.com
Conversely, knockdown of c-Cbl using small interfering RNA (siRNA) in melanoma cell lines resulted in decreased proliferation, migration, and invasion. nih.govnih.gov This was consistent with findings in prostate cancer, where c-Cbl was shown to regulate tumor cell adhesion and migration. nih.gov The effect of c-Cbl on cell proliferation can also be assessed using the Cell Counting Kit-8 (CCK-8) assay, which showed that Cbl-c overexpression significantly inhibited the proliferation of breast cancer cells. tandfonline.com
These assays collectively indicate that c-Cbl's role in cell proliferation, migration, and invasion is context-dependent and varies across different cancer types. While in some cancers, like NSCLC and breast cancer, c-Cbl appears to act as a tumor suppressor by inhibiting these processes, in others, such as melanoma, its presence is associated with promoting them. nih.govresearchgate.nettandfonline.comnih.gov
Table 1: Summary of c-Cbl's Role in Cell Proliferation, Migration, and Invasion Assays
| Cell Line | Assay Type | c-Cbl Manipulation | Observed Effect | Reference |
|---|---|---|---|---|
| A549, H226br (NSCLC) | Wound Healing, Transwell | Overexpression | Inhibition of migration | nih.gov |
| A549 (NSCLC) | Proliferation Assay | Overexpression | Reduced proliferation | nih.gov |
| MDA-MB-231 (Breast Cancer) | CCK-8, Wound Healing, Transwell | Overexpression of Cbl-c | Inhibition of proliferation, migration, and invasion | tandfonline.com |
| MCF7 (Breast Cancer) | CCK-8, Wound Healing, Transwell | Knockdown of Cbl-c | Increased proliferation, migration, and invasion | researchgate.nettandfonline.com |
| Melanoma Cell Lines | Proliferation, Migration, Invasion Assays | siRNA Knockdown | Decreased proliferation, migration, and invasion | nih.govnih.gov |
| hTCEpi (Corneal Epithelial) | Transwell Migration Assay | CRISPR/CAS9 Knockout | Enhanced ligand-stimulated cell migration | arvojournals.org |
Neurosphere Assays
Neurosphere assays are a valuable tool for studying the role of c-Cbl in the context of neural stem and progenitor cells. nih.govresearchgate.netspringernature.com This in vitro method allows for the assessment of self-renewal and proliferation of these cells by observing the formation and growth of floating spherical colonies, or "neurospheres."
In studies involving c-Cbl, neurosphere assays have been utilized to investigate its function in adult neurogenesis. mdpi.com For example, research on specific c-Cbl knock-out mouse lines has employed these assays to understand its role in receptor tyrosine kinase signaling, particularly the epidermal growth factor receptor (EGFR) pathway, which is critical for neural stem cell proliferation and differentiation. mdpi.com
One study analyzed neurosphere formation in c-CblΔTAP;Cbl-bKO;Cbl-3KO knock-out mice compared to control littermates. The results indicated that the total number of neurospheres derived from the c-Cbl knockout animals was increased, although not to a statistically significant extent. researchgate.net However, a significant increase was observed in the number of neurospheres with a size between 100 and 200 μm after 7 days in the c-Cbl knockout mice. researchgate.net There was also a slight increase in spheroids larger than 200 µm, while no difference was seen in smaller neurospheres (50–100 μm). researchgate.net These findings suggest that c-Cbl plays a role in regulating the proliferation and size of neural progenitor cell-derived neurospheres.
Table 2: Effects of c-Cbl Knockout on Neurosphere Formation
| Parameter | Control Mice | c-Cbl Knockout Mice | p-value | Reference |
|---|---|---|---|---|
| Total Number of Neurospheres (mean ± SD) | 151.7 ± 79.10 | 275.7 ± 32.75 | 0.0662 | researchgate.net |
| Number of Neurospheres (100-200 µm; mean ± SD) | 86.3 ± 37.6 | 164.0 ± 21.6 | 0.0037 | researchgate.net |
| Number of Neurospheres (>200 µm; mean ± SD) | 12.3 ± 6.8 | 49.0 ± 12.5 | Not specified | researchgate.net |
| Number of Neurospheres (50-100 µm; mean ± SD) | 53 ± 36.1 | 62.67 ± 14.0 | Not specified | researchgate.net |
Immunoblot Analysis
Immunoblot analysis, commonly known as Western blotting, is a fundamental technique used to detect and quantify the expression levels of the c-Cbl protein in various biological samples. This method is instrumental in understanding the regulation of c-Cbl and its post-translational modifications, such as tyrosine phosphorylation, which is critical for its function as an E3 ubiquitin ligase. cellsignal.com
In studies of c-Cbl, immunoblotting is routinely used to confirm the overexpression or knockdown of the protein in cell lines. For instance, in studies of non-small cell lung cancer, tissue Western blots were used to demonstrate that ectopically expressed wild-type c-Cbl remained overexpressed in xenograft tumors. nih.gov Similarly, in melanoma research, Western blot analysis was employed to show the strong expression of c-Cbl at the protein level in a panel of human melanoma cell lines. nih.gov
Furthermore, immunoblotting is crucial for examining the phosphorylation status of c-Cbl and its downstream signaling partners. Phosphorylation of specific tyrosine residues, such as Tyr731, can provide docking sites for other signaling molecules. cellsignal.com Researchers use phospho-specific antibodies to probe immunoblots and determine the activation state of c-Cbl and its associated pathways. For example, in the context of myocardial ischemia, immunoblotting was used to assess the ubiquitination and degradation of c-Cbl targets like the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). ahajournals.org
Immunoprecipitation
Immunoprecipitation is a powerful technique for investigating protein-protein interactions and is widely used in c-Cbl research to elucidate its role in various signaling pathways. cellsignal.com This method involves using an antibody specific to c-Cbl to isolate it from a cell lysate, thereby also pulling down any proteins that are bound to it. These interacting proteins can then be identified by subsequent analysis, typically immunoblotting.
Studies have utilized immunoprecipitation to demonstrate the interaction of c-Cbl with a variety of signaling molecules. For example, it has been shown that c-Cbl becomes associated with protein tyrosine kinases, phosphatidylinositol-3 kinase, and Crk following stimulation of cell-surface receptors. cellsignal.com In the context of T-cell receptor signaling, immunoprecipitation has been used to analyze the composition of the Cbl and Cbl-b signalosomes. embopress.org
Co-immunoprecipitation assays have been instrumental in confirming the direct interaction between c-Cbl and its substrates. For instance, this technique was used to show that c-Cbl interacts with the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) following ischemia-reperfusion injury in the heart. ahajournals.org Similarly, in breast cancer cells, co-immunoprecipitation demonstrated an interaction between Cbl-c and Cortactin (CTTN). tandfonline.com Furthermore, immunoprecipitation has been used to study the dimerization of c-Cbl, revealing that Wnt signaling promotes its dimerization, which is important for its interaction with β-catenin. nih.gov
In vivo Animal Models (e.g., Mouse Models)
In vivo animal models, particularly genetically engineered mice, are indispensable for studying the physiological and pathological roles of c-Cbl in a whole-organism context. These models allow for the investigation of c-Cbl's function in processes such as tumor growth, metastasis, and energy homeostasis, which cannot be fully recapitulated in vitro.
Xenograft models are commonly used to assess the impact of c-Cbl on tumor development. In one such study, A549 and H1299-luc non-small cell lung cancer cells with ectopic expression of wild-type c-Cbl showed inhibited tumor growth when implanted subcutaneously into nude mice. nih.gov Furthermore, tail-vein injection of A549 cells overexpressing wild-type c-Cbl resulted in a significant decrease in tumor metastasis to the lungs. nih.gov
C-Cbl knockout mice have also been instrumental in uncovering its diverse functions. For example, c-Cbl deficient mice were found to have reduced adiposity, higher energy expenditure, and improved peripheral insulin (B600854) action. nih.gov These mice exhibited a profound increase in whole-body energy expenditure, as indicated by increased core temperature and oxygen consumption. nih.gov In the context of angiogenesis, c-Cbl knockout mice showed increased tumor growth and angiogenesis when injected with melanoma cells. mdpi.com Additionally, mice lacking c-Cbl demonstrated enhanced functional recovery following myocardial ischemia. mdpi.com
Conditional knockout mouse models have also been developed to study the tissue-specific roles of c-Cbl. For instance, mice with a conditional deletion of c-Cbl in specific neural cell populations have been used to investigate its role in adult neurogenesis. mdpi.com
Table 3: Summary of Findings from In vivo c-Cbl Mouse Models
| Mouse Model | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| Nude Mice | A549 & H1299-luc xenografts with c-Cbl overexpression | Inhibition of tumor growth | nih.gov |
| Nude Mice | A549 xenografts with c-Cbl overexpression (tail-vein injection) | Inhibition of tumor metastasis | nih.gov |
| c-Cbl Knockout Mice | Metabolic profiling | Reduced adiposity, increased energy expenditure, improved insulin action | nih.gov |
| c-Cbl Knockout Mice | B16F melanoma cell injection | Increased tumor growth and angiogenesis | mdpi.com |
| c-Cbl Knockout Mice | Myocardial ischemia model | Enhanced functional recovery | mdpi.com |
| Conditional c-Cbl Knockout Mice | Tamoxifen-inducible deletion in neural progenitors | No significant effect on adult neurogenesis in vivo | mdpi.com |
Molecular and Biochemical Techniques
Quantitative Real-Time PCR (qRT-PCR)
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the messenger RNA (mRNA) expression levels of the c-Cbl gene. nih.govnih.govresearchgate.net This method allows for the precise quantification of gene transcripts, providing valuable insights into the transcriptional regulation of c-Cbl in various biological contexts.
In cancer research, qRT-PCR is frequently employed to compare c-Cbl expression levels between tumor tissues and normal adjacent tissues, as well as across different cancer cell lines. For example, in a study on melanoma, qRT-PCR was used to demonstrate that c-Cbl is strongly expressed at the mRNA level in a panel of human melanoma cell lines. nih.gov This technique can also be used to validate the efficiency of gene knockdown or overexpression in experimental settings.
The principles of qRT-PCR involve the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target gene (in this case, c-Cbl) using specific primers. nih.gov The amplification process is monitored in real-time, typically using a fluorescent dye or a sequence-specific fluorescent probe. researchgate.net The level of fluorescence is directly proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of mRNA in the sample. The results are often normalized to a housekeeping gene to control for variations in RNA quality and quantity. scispace.com
Immunohistochemistry (IHC)
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of the this compound within tissues. This method utilizes antibodies that specifically bind to c-Cbl, allowing for its detection in formalin-fixed, paraffin-embedded tissue sections. The binding of the primary antibody is typically visualized using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase, which catalyzes a color-producing reaction with a chromogen like 3,3'-diaminobenzidine (B165653) (DAB). nih.gov
One of the key applications of IHC in c-Cbl research is the comparative analysis of its expression in normal versus pathological tissues. For instance, studies have investigated c-Cbl expression in various cancers to understand its potential role in tumorigenesis. In head and neck squamous cell carcinoma (HNSCC), IHC has been employed to evaluate the relationship between c-Cbl and the MET receptor. A study analyzing 73 primary tumor cores and 18 adjacent normal tissue cores found that c-Cbl expression was generally low or undetectable in both normal and tumor tissues. researchgate.net The IHC scores, graded on a scale from 0 (no staining) to 3+ (strong staining), revealed that a majority of both normal and tumor cores scored 0 for c-Cbl expression. researchgate.netnih.gov This low expression of c-Cbl was in contrast to the high expression of the MET proto-oncogene, suggesting that insufficient levels of c-Cbl may fail to regulate MET expression, potentially contributing to the pathogenesis of HNSCC. nih.gov
To enhance the quantitative aspect of IHC, advanced techniques such as multispectral image analysis have been employed. This method is reported to be five times more sensitive than standard immunohistology for antigen detection. nih.gov In a study of benign and malignant T-cell skin diseases, this quantitative approach was used to measure c-Cbl protein levels in situ. nih.gov The research involved immunohistochemical staining with an anti-c-CBL antibody (clone 3B12) on lesional biopsies from 65 patients with conditions ranging from atopic dermatitis to mycosis fungoides/Sézary syndrome. nih.gov The findings indicated a significant increase in c-Cbl expression across a spectrum from reactive tonsil tissue, through benign inflammatory dermatoses, to cutaneous T-cell lymphoma (CTCL) lesions and cell lines. nih.gov Specifically, c-Cbl expression in CTCL specimens was found to be three-fold greater than in reactive tonsil controls. nih.gov
| IHC Score | c-Cbl Expression in Normal Tissue (%) | c-Cbl Expression in Tumor Tissue (%) | MET Expression in Normal Tissue (%) | MET Expression in Tumor Tissue (%) |
|---|---|---|---|---|
| 0 (No Staining) | 66.7 | 52.1 | Data Not Available | Data Not Available |
| 1+ (Weak Staining) | 16.7 | 17.8 | Data Not Available | Data Not Available |
| 2+ (Moderate Staining) | 5.6 | 17.8 | Data Not Available | Data Not Available |
| 3+ (Strong Staining) | 0 | 0 | Data Not Available | Data Not Available |
Nuclear Magnetic Resonance (NMR) and Small-Angle X-ray Scattering (SAXS) for Structural Analysis
NMR has been instrumental in elucidating the structural details of specific c-Cbl domains and their interactions with other molecules. For example, solution NMR structures of the C-terminal UBA (ubiquitin-associated) domains of c-Cbl and its homolog Cbl-b have been determined. mybiosource.comnih.gov These studies revealed that both domains adopt a compact three-helix bundle structure, a typical UBA fold. mybiosource.comnih.gov Furthermore, NMR titration experiments, such as chemical shift perturbation (CSP) mapping, have been used to identify the binding interfaces. nih.govnih.govprotein-nmr.org.ukresearchgate.net In these experiments, changes in the chemical shifts of a 15N-labeled protein are monitored upon the addition of an unlabeled binding partner. ccpn.ac.ukfrontiersin.org This approach revealed that the helix-1 and loop-1 of the Cbl-b UBA domain form a hydrophobic surface for ubiquitin binding, and a single amino acid difference in the corresponding region of the c-Cbl UBA domain disrupts this hydrophobic patch, explaining its inability to bind ubiquitin. mybiosource.com NMR was also used to confirm the direct interaction between a small inhibitory peptide, Cblin, and the TKB domain of Cbl-b. thermofisher.comnih.gov
SAXS provides low-resolution structural information that is highly complementary to the high-resolution data from NMR and X-ray crystallography. It is particularly powerful for studying conformational changes in proteins in solution. nih.gov SAXS studies on the N-terminal region of Cbl-b, encompassing the TKB, linker, and RING domains, revealed that the unphosphorylated protein exists in a compact, autoinhibited conformation. pnas.org Upon phosphorylation of a key tyrosine residue (Tyr363 in Cbl-b, equivalent to Tyr371 in c-Cbl), SAXS analysis showed a significant conformational change, where the protein adopts a more extended structure. pnas.orgresearchgate.net This conformational change exposes the E2 ubiquitin-conjugating enzyme binding site on the RING domain, thus activating the E3 ligase activity of c-Cbl. nih.govresearchgate.netnih.govpnas.orgmdpi.comh1.co
The combination of SAXS and NMR provides a powerful hybrid approach for a more comprehensive structural characterization. kolaido.com For instance, SAXS can validate structural models derived from NMR or crystallography and can be used to study large-scale conformational changes, while NMR provides details of local structure and dynamics at the atomic level. kolaido.com
| Parameter | Wild-Type N-Cbl | pTyr371-N-Cbl | Description |
|---|---|---|---|
| Radius of Gyration (Rg) | ~2.4 nm | ~2.8 nm | A measure of the overall size and compactness of the protein. An increase indicates a more extended conformation. |
| Maximum Particle Distance (Dmax) | ~7.0 nm | ~9.2 nm | The maximum dimension of the protein. An increase suggests a more elongated shape. |
| Deduced Molecular Mass (MM) | 41-48 kDa | 41-48 kDa | Confirms the monomeric state of the protein in solution. |
Preclinical Therapeutic Strategies and Modulators of Proto Oncogene Protein C Cbl
The dual role of the proto-oncogene protein c-Cbl as both a tumor suppressor and a signaling adaptor protein presents a complex landscape for therapeutic intervention. Preclinical research has focused on two main avenues: enhancing its E3 ubiquitin ligase activity to promote the degradation of oncogenic proteins and inhibiting its oncogenic functions that arise from mutations.
Future Directions and Emerging Research Avenues for Proto Oncogene Protein C Cbl
Elucidating Context-Dependent Proto-Oncogene Protein c-Cbl Functions
A significant area of future research lies in deciphering the highly context-dependent functions of c-Cbl. The protein exhibits a dual role, acting as both a tumor suppressor and a mediator of oncogenic signaling, depending on the specific cellular environment and the signaling pathways involved. nih.govmdpi.com
As a tumor suppressor, c-Cbl promotes the degradation of RTKs, thereby inhibiting cancer progression. frontiersin.orgnih.gov For instance, in colorectal cancer, c-Cbl suppresses tumor growth by downregulating Wnt signaling and nuclear β-catenin. mdpi.com It also targets other mitogenic proteins like c-MET, PDGFR, and FGF that are often upregulated in cancers. mdpi.com
Conversely, c-Cbl can also contribute to tumor development by acting as a docking protein in oncogenic pathways such as the c-Met/Crk/JNK and PI3K/AKT pathways. nih.govmdpi.com In non-small cell lung cancer (NSCLC) cells with EGFR mutations, Polo-like kinase 1 (PLK1) directly phosphorylates and stabilizes c-CBL, influencing the cells' sensitivity to tyrosine kinase inhibitors (TKIs). nih.gov Furthermore, the suppression of c-CBL has been shown to play a significant role in the functionality of glioblastoma (GBM) cells. nih.gov
The function of c-Cbl is also critical in angiogenesis and the immune system. It modulates angiogenesis by targeting key signaling pathways, including Wnt/β-catenin and VEGFR-2 signaling. mdpi.com In the tumor microenvironment, c-Cbl functions as an E3 ligase for PD-1, acting as a regulator. nih.gov The CBL family of proteins, including c-Cbl, are key negative regulators of activated tyrosine kinase-coupled receptors, and their impaired function can lead to autoimmunity. nih.govnih.gov
Future research must focus on systematically mapping the protein interaction networks, post-translational modifications, and subcellular localization of c-Cbl in various physiological and pathological states to fully understand these context-dependent roles.
| Cellular Context | Function of c-Cbl | Key Signaling Pathways/Targets Involved | References |
|---|---|---|---|
| General Tumor Suppression | Inhibits cancer progression by promoting degradation of receptor tyrosine kinases. | RTKs | frontiersin.orgnih.gov |
| Colorectal Cancer | Suppresses tumor growth. | Wnt/β-catenin, c-MET, PDGFR, FGF | mdpi.com |
| Oncogenic Mediation | Acts as a docking protein to contribute to tumor development. | c-Met/Crk/JNK, PI3K/AKT | nih.govmdpi.com |
| EGFR-mutant NSCLC | Stabilized by PLK1, affecting TKI sensitivity. | EGFR signaling | nih.gov |
| Glioblastoma (GBM) | Suppression of c-CBL impacts GBM cell functionality. | - | nih.gov |
| Angiogenesis | Modulates and regulates angiogenesis. | Wnt/β-catenin, VEGFR-2, PLCγ1 | mdpi.com |
| Immune Regulation | Acts as an E3 ligase for PD-1, regulating the tumor microenvironment. | PD-1/PD-L1 | nih.gov |
Understanding the Interplay Between this compound and Other E3 Ligases
The regulation of cellular signaling is a complex network, and c-Cbl does not function in isolation. Its activity is modulated through intricate interplay with other E3 ubiquitin ligases and regulatory proteins. The CBL family itself consists of three members in mammals: c-Cbl, Cbl-b, and Cbl-c, which share highly conserved N-terminal domains. nih.govnih.gov
Interaction between CBL family members, such as c-Cbl and Cbl-b, can occur through their ubiquitin-associated (UBA) domains. frontiersin.org While the precise significance of these interactions is still under investigation, it highlights a layer of self-regulation within the family. frontiersin.org
Beyond the CBL family, c-Cbl interacts with other E3 ligases. For example, in B cells, Cbl-b binds to TRAF-2, another E3 ligase, leading to its ubiquitination and facilitating the access of the negative regulator TRAF-3, which in turn results in NF-κB activation. frontiersin.org
Furthermore, other proteins can regulate c-Cbl's E3 ligase activity. The protein Sprouty2 can bind to the RING finger domain of c-Cbl, inhibiting its interaction with the E2 ubiquitin-conjugating enzyme UbcH7 and thereby negatively regulating its ligase function. nih.gov Conversely, the N-myc downstream-regulated gene 1 (NDRG1) protein, a known tumor suppressor, may regulate c-Cbl, potentially inhibiting its oncogenic functions. mdpi.com Understanding this complex web of interactions is essential for predicting the net effect of c-Cbl activity in a given cellular context. Future studies should employ proteomics and systems biology approaches to map the complete "E3-interactome" of c-Cbl.
High-Throughput Screening for Novel this compound Modulators
Given its central role in both normal physiology and disease, c-Cbl represents an attractive therapeutic target. mdpi.comresearchgate.net The development of small molecules that can modulate c-Cbl's activity is a promising avenue for novel cancer therapies and immunotherapies. acs.orgresearchgate.net High-throughput screening (HTS) is a key strategy for identifying such novel modulators.
HTS campaigns can be designed to identify compounds that either inhibit or activate c-Cbl's E3 ligase function, depending on the desired therapeutic outcome. For instance, in cancers where c-Cbl's tumor-suppressive function is lost, activators could restore its ability to degrade oncogenic RTKs. researchgate.net Conversely, in the context of immunotherapy, inhibiting the closely related Cbl-b has been shown to enhance T cell and NK cell activation, making inhibitors attractive therapeutic agents. nih.govdiscoveryontarget.com
Several approaches for targeting CBL proteins are being explored:
Inhibitors of E3 Ligase Activity : A novel series of benzodiazepines has been discovered as potent Cbl-b inhibitors through HTS. nih.gov The clinical-stage compound NX-1607 is an orally bioavailable Cbl-b inhibitor that has shown anti-tumor activity in preclinical models. discoveryontarget.comstocktitan.net
Targeting Protein-Protein Interactions : A more specific strategy involves developing blocking peptides or small molecules to disrupt the interaction between c-Cbl and its specific substrates, such as RTKs or transcription factors. researchgate.net
Modulating Allosteric Sites : Researchers have developed assays to discover molecules that mimic the SLAP2/CBL protein-protein interaction, which offers a more nuanced method for modulating CBL activity. technologypublisher.com
Future HTS efforts will likely benefit from the integration of computational modeling and artificial intelligence to screen vast virtual libraries of compounds more efficiently and predict their binding and functional effects.
| Modulator Type | Therapeutic Strategy | Example/Target | References |
|---|---|---|---|
| Inhibitors | Enhance anti-tumor immunity by preventing negative regulation of T cells and NK cells (primarily targeting Cbl-b). | Benzodiazepine series, NX-1607 | nih.govdiscoveryontarget.com |
| Activators | Restore tumor-suppressive function by promoting degradation of oncogenic RTKs. | Ectopic c-Cbl expression, molecules mimicking SLAP2 interaction | researchgate.nettechnologypublisher.com |
| Blocking Peptides/Small Molecules | Abrogate specific interactions to prevent ubiquitination of certain substrates. | Disrupting c-Cbl/RTK interaction | researchgate.net |
Advanced Structural Studies of this compound in Complex with Substrates and Regulators
Detailed structural information is paramount for understanding the molecular mechanisms of c-Cbl function and for the rational design of targeted therapies. X-ray crystallography and other structural biology techniques have already provided significant insights into c-Cbl's architecture and regulation.
c-Cbl contains several key functional domains: an N-terminal tyrosine kinase binding (TKB) domain, a linker helix region (LHR), and a RING finger domain which mediates its E3 ligase activity. mdpi.comebi.ac.uk Structural studies have revealed that c-Cbl exists in an autoinhibited conformation. ebi.ac.uknih.gov In this inactive state, the RING domain's binding surface for the E2 enzyme is masked, reducing its affinity for E2. mdpi.comnih.gov
Activation of c-Cbl is triggered by the phosphorylation of a key tyrosine residue (Tyr371) within the linker region. mdpi.comnih.gov Structural analysis of the phosphorylated protein shows a dramatic conformational change. This phosphorylation event eliminates the autoinhibition, causing the RING domain to flip into proximity with the substrate-binding site and transforming it into a state with enhanced E2-binding capability. nih.govrcsb.org
Crystal structures of c-Cbl in complex with various binding partners have been solved, providing a molecular blueprint of its interactions. These include:
c-Cbl with E2 enzyme (UbcH7) : This structure revealed how the RING domain recruits the E2 enzyme, positioning it for ubiquitin transfer. nih.govmerckmillipore.com
c-Cbl TKB domain with substrate peptides : Structures with peptides from kinases like ZAP-70 and Syk have shown how the TKB domain recognizes and binds to phosphorylated tyrosine motifs on its substrates. nih.govrcsb.org
c-Cbl in its native, autoinhibited state : This structure was crucial for understanding the baseline conformation and the mechanism of activation. rcsb.org
Cbl-b with small-molecule inhibitors : The co-crystal structure of Cbl-b with an inhibitor revealed that the compound binds at the interface of the TKB and LHR domains, locking the protein in an inactive state by acting as an "intramolecular glue". researchgate.netrcsb.org
Emerging research will leverage advanced techniques like cryo-electron microscopy (cryo-EM) to capture the dynamics of larger c-Cbl complexes, including its interactions with full-length receptor tyrosine kinases embedded in lipid membranes. These advanced structural studies will continue to be invaluable for elucidating its complex regulatory mechanisms and for guiding the development of next-generation modulators.
Q & A
Q. What are the primary molecular functions of c-Cbl, and how can they be experimentally validated?
c-Cbl functions as an E3 ubiquitin ligase and adaptor protein, regulating receptor tyrosine kinase (RTK) degradation and signal transduction. Key methodologies include:
- Ubiquitination assays : Use immunoprecipitation (IP) with anti-ubiquitin antibodies to detect polyubiquitinated substrates .
- Phosphorylation analysis : Employ phospho-specific antibodies (e.g., anti-pY774 or pY731) in Western blotting (WB) to study activation-dependent conformational changes .
- Interaction mapping : Co-immunoprecipitation (Co-IP) combined with mass spectrometry (IP-MS) identifies binding partners like Grb2, PI3K, and Crk .
Q. What experimental models are suitable for studying c-Cbl in signal transduction?
- Cell lines : HEK 293 cells for recombinant protein expression (e.g., His-tagged c-Cbl) .
- Primary cells : Hematopoietic cells, where c-Cbl is highly expressed, to study its role in immune regulation .
- In vitro reconstitution : Synthetic peptides mimicking phosphorylation sites (e.g., Tyr700, Tyr731) to validate antibody specificity .
Advanced Research Questions
Q. How does c-Cbl’s structural plasticity influence its dual roles in oncogenesis and tumor suppression?
c-Cbl undergoes conformational shifts upon activation, as revealed by X-ray crystallography . Key approaches:
- Structural biology : Cryo-EM or X-ray diffraction to compare inactive (closed) vs. active (open) states .
- Mutagenesis : Introduce point mutations (e.g., Pro582) to disrupt RING domain function and assess ubiquitination efficiency .
- Disease models : Analyze leukemia patient samples with c-Cbl mutations to correlate structural defects with RTK dysregulation .
Q. What mechanisms underlie c-Cbl’s role in insulin-sensitive GLUT4 vesicle translocation?
c-Cbl participates in the CAP-Cbl-TC10 pathway, a PI3K-independent insulin signaling axis. Methodological insights:
- Lipid raft isolation : Use sucrose density centrifugation to study c-Cbl localization in caveolin-rich membranes .
- TC10 activation assays : Measure GTP-bound TC10 levels via pull-down assays in adipocytes .
- Knockdown studies : siRNA targeting c-Cbl in muscle cells to quantify GLUT4 vesicle trafficking defects .
Q. How do phosphorylation states of c-Cbl modulate its interactions in immune regulation?
- Phosphoproteomics : Enrich phosphorylated c-Cbl via anti-pY700 antibodies and identify interacting partners like LYP in T cells .
- Functional blocking : Use blocking peptides (e.g., MBS8203715) to inhibit c-Cbl/antibody interactions in flow cytometry .
- Kinase assays : Co-incubate c-Cbl with Lyn kinase to study phosphorylation-dependent complex formation in B-cell receptor signaling .
Data Contradiction and Validation Strategies
Q. How to resolve discrepancies in c-Cbl’s role as an E3 ligase versus an adaptor in chronic lymphocytic leukemia (CLL)?
- Context-specific assays : Compare c-Cbl ubiquitination activity (via in vitro ligase assays) in CLL vs. healthy B cells .
- Proteomic profiling : Quantify c-Cbl-associated proteins (e.g., Dvl2, ROR1) in CLL patient samples using IP-MS .
- Functional rescue : Overexpress wild-type c-Cbl in CLL cell lines to test if E3 ligase activity restores RTK degradation .
Q. Why does c-Cbl phosphorylation not occur in fibroblastic cell lines, and how does this impact experimental design?
- Cell-type specificity : Use adipose/muscle cells for studies requiring insulin-induced phosphorylation .
- Cross-model validation : Compare phosphorylation patterns in HEK 293 (ectopic expression) vs. primary fibroblasts .
Methodological Best Practices
Q. Table 1: Key Phosphorylation Sites and Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
